IV-361
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32FN5O2Si/c1-14-8-9-15(24)12-17(14)25-21(31)29-13-16-18(22(29,2)3)27-28-19(16)26-20(30)23(10-7-11-23)32(4,5)6/h8-9,12H,7,10-11,13H2,1-6H3,(H,25,31)(H2,26,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIUNJAFLWNBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)N2CC3=C(C2(C)C)NN=C3NC(=O)C4(CCC4)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32FN5O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of IV-361, a Selective CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IV-361 is a potent and selective, orally active inhibitor of Cyclin-Dependent Kinase 7 (CDK7). CDK7 is a key regulator of two fundamental cellular processes: transcription and cell cycle progression. By targeting this dual-function kinase, this compound presents a compelling therapeutic strategy for the treatment of various cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways, and presenting key preclinical data. Methodologies for the pivotal experiments cited are also described to facilitate reproducibility and further investigation.
Introduction to CDK7: A Dual-Role Therapeutic Target
Cyclin-Dependent Kinase 7 (CDK7) is a serine/threonine kinase that, in complex with Cyclin H and MAT1, forms the CDK-Activating Kinase (CAK) complex. The CAK complex is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6, thereby controlling cell cycle progression.[1][2]
Furthermore, CDK7 is a core component of the general transcription factor TFIIH. In this role, CDK7 phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII), a critical step for the initiation and elongation phases of transcription.[1] Given its central role in both cell proliferation and the expression of oncogenes, CDK7 has emerged as a promising target for cancer therapy.
This compound: A Selective CDK7 Inhibitor
This compound is a small molecule inhibitor designed for high potency and selectivity against CDK7.
Kinase Inhibitory Profile
Biochemical assays have demonstrated the high affinity and selectivity of this compound for CDK7. The inhibitor constant (Ki) values highlight its potency against CDK7 and its selectivity over other kinases, such as CDK2 and Polo-like kinase 1 (PLK1).
| Kinase | Ki Value |
| CDK7 | ≤50 nM |
| CDK2 | ≥1000 nM |
| PLK1 | ≥5000 nM |
| Data from in vitro kinase assays.[1] |
Core Mechanism of Action
The anti-tumor activity of this compound stems from its dual inhibitory effect on transcription and cell cycle progression.
Inhibition of Transcription
By inhibiting the kinase activity of the TFIIH complex, this compound prevents the phosphorylation of the RNAPII CTD. This leads to a global disruption of transcription, with a particularly profound effect on genes with super-enhancers, which are often oncogenes like MYC. The dependency of cancer cells on the continuous high-level expression of such oncogenes makes them especially vulnerable to transcriptional inhibition.
Disruption of Cell Cycle Control
As the CDK-Activating Kinase, CDK7 is essential for the activation of cell cycle CDKs. By inhibiting CDK7, this compound prevents the phosphorylation and activation of CDK1, CDK2, CDK4, and CDK6. This leads to cell cycle arrest, primarily at the G1/S and G2/M transitions, thereby halting cell proliferation.
Preclinical Efficacy
The anti-tumor effects of this compound have been demonstrated in both in vitro and in vivo preclinical models.
In Vitro Anti-proliferative Activity
This compound demonstrates potent growth inhibitory activity in cancer cell lines. In the human colon carcinoma cell line HCT-116, this compound exhibits a growth inhibition of 50% (GI50) at a concentration of ≤100 nM.[1]
In Vivo Anti-tumor Efficacy
In a preclinical xenograft model using HCT-116 cells in female BALB/c nude mice, orally administered this compound demonstrated significant anti-tumor activity. Daily oral administration of 25 mg/kg of this compound resulted in a tumor volume inhibition of at least 46%.[1]
Immunomodulatory Effects
Beyond its direct anti-tumor activities, this compound has shown immunomodulatory effects. In peripheral blood mononuclear cells (PBMCs), this compound inhibits the production of the cytokines Interleukin-2 (IL-2) and Interleukin-17 (IL-17) with an IC50 value of ≤100 nM for both.[1] This suggests a potential role for this compound in modulating the tumor microenvironment.
Detailed Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase.
-
Reaction Setup: A reaction mixture is prepared containing the purified CDK7 enzyme, a suitable substrate (e.g., a peptide containing the CDK7 phosphorylation motif), and ATP (often radiolabeled, e.g., [γ-³²P]ATP) in a kinase buffer.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction with a vehicle (e.g., DMSO) is also prepared.
-
Incubation: The reaction is incubated at room temperature for a specified period to allow for phosphorylation of the substrate.
-
Reaction Termination: The reaction is stopped, typically by adding a solution that denatures the enzyme (e.g., a strong acid or a high concentration of EDTA).
-
Detection of Phosphorylation: The phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration and washing). The amount of incorporated radiolabel is then quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The Ki value is then determined by fitting the data to an appropriate dose-response curve.
HCT-116 Cell Growth Inhibition (GI50) Assay
This protocol describes a common method to assess the effect of a compound on cancer cell proliferation.
-
Cell Seeding: HCT-116 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted and added to the wells. A set of wells is treated with vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the Sulforhodamine B (SRB) assay or a metabolic assay like the MTT or CellTiter-Glo® assay.
-
Data Analysis: The absorbance or luminescence values are read using a plate reader. The percentage of growth inhibition is calculated for each concentration relative to the vehicle control. The GI50 value is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
HCT-116 Xenograft Mouse Model
This protocol provides a general outline for an in vivo efficacy study.
-
Cell Implantation: A suspension of HCT-116 cells is subcutaneously injected into the flank of immunocompromised mice (e.g., female BALB/c nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment: Once tumors reach a predetermined average volume, the mice are randomized into treatment and control groups. The treatment group receives this compound orally at a specified dose and schedule (e.g., 25 mg/kg/day). The control group receives the vehicle.
-
Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The anti-tumor efficacy is typically expressed as the percentage of tumor growth inhibition (%TGI) or the tumor volume change over time.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
Conclusion
This compound is a potent and selective CDK7 inhibitor with a dual mechanism of action that disrupts both transcription and cell cycle progression in cancer cells. Its efficacy has been demonstrated in preclinical in vitro and in vivo models, highlighting its potential as a promising therapeutic agent. The immunomodulatory effects of this compound may provide additional therapeutic benefits. Further investigation into the clinical application of this compound is warranted.
References
In-depth Technical Guide: IV-361, a Selective CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
IV-361 is a potent and selective, orally bioactive inhibitor of Cyclin-Dependent Kinase 7 (CDK7). With a Ki of ≤50 nM for CDK7, it demonstrates significant selectivity over other kinases such as CDK2 (Ki ≥1000 nM) and PLK1 (Ki ≥5000 nM).[1] Preclinical data indicate its potential as an anti-cancer agent, demonstrating growth inhibitory action in cancer cell lines and tumor volume suppression in mouse models. This document provides a comprehensive overview of the molecular structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of its role within the CDK7 signaling pathway.
Molecular Structure and Physicochemical Properties
This compound, with the chemical name N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide, is a complex heterocyclic molecule.[1] Its structure is characterized by a dihydropyrrolopyrazole core, substituted with a fluoromethylphenyl group and a trimethylsilylcyclobutanecarbonyl amino moiety.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₂₃H₃₂FN₅O₂Si |
| Molecular Weight | 457.62 g/mol |
| CAS Number | 2055741-39-2 |
| Appearance | Solid |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Complexity | 753 |
| InChI Key | FYIUNJAFLWNBAI-UHFFFAOYSA-N |
Table 2: Solubility of this compound [1]
| Formulation | Solubility |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.25 mg/mL (4.92 mM) |
| 10% DMSO + 90% Corn Oil | ≥ 2.25 mg/mL (4.92 mM) |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects through the selective inhibition of CDK7. CDK7 is a critical component of the CDK-activating kinase (CAK) complex, which plays a dual role in regulating the cell cycle and gene transcription.
CDK7 Signaling Pathway:
The diagram below illustrates the central role of CDK7 in cellular processes and the point of intervention for this compound.
As depicted, CDK7 is essential for the activation of cell cycle-dependent kinases (CDK1, 2, 4, and 6) through T-loop phosphorylation. By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest. Furthermore, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of many genes, including oncogenes like MYC. Inhibition of this function by this compound leads to a downregulation of key survival and proliferation genes in cancer cells, ultimately inducing apoptosis.
Preclinical Biological Activity
The anti-cancer potential of this compound has been demonstrated in both in vitro and in vivo studies.
Table 3: In Vitro and In Vivo Activity of this compound [1]
| Assay | Cell Line / Model | Result |
| Kinase Inhibition (Ki) | CDK7 | ≤50 nM |
| CDK2 | ≥1000 nM | |
| PLK1 | ≥5000 nM | |
| Cell Growth Inhibition (GI₅₀) | HCT-116 (Colon Carcinoma) | ≤100 nM |
| IL-2 and IL-17 Production Inhibition (IC₅₀) | Peripheral Blood Mononuclear Cells (PBMCs) | ≤100 nM |
| In Vivo Tumor Suppression | Female BALB/c nude mice with HCT-116 xenografts | ≥46% tumor volume suppression at 25 mg/kg/day (oral administration) |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings. The following protocols are based on standard procedures and information inferred from the patent US20190256531A1.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core dihydropyrrolopyrazole scaffold followed by the coupling of the side chains. A detailed, step-by-step synthesis protocol is outlined in the patent document US20190256531A1. Researchers should refer to this document for specific reaction conditions, reagents, and purification methods.
Experimental Workflow: Synthesis of this compound (Conceptual)
CDK7 Kinase Inhibition Assay
The inhibitory activity of this compound against CDK7 is determined using a biochemical kinase assay.
Protocol:
-
Reagents: Recombinant human CDK7/Cyclin H/MAT1 complex, a suitable peptide substrate (e.g., a fragment of the C-terminal domain of RNA Polymerase II), ³³P-ATP, kinase assay buffer, and a range of concentrations of this compound.
-
Procedure:
-
The kinase reaction is initiated by adding the CDK7 complex to a mixture of the peptide substrate, ³³P-ATP, and varying concentrations of this compound in the kinase assay buffer.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ³³P-ATP (e.g., via filtration and washing).
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The Ki value is then determined by fitting the data to an appropriate dose-response curve.
HCT-116 Cell Growth Inhibition Assay
The effect of this compound on cancer cell proliferation is assessed using a cell viability assay.
Protocol:
-
Cell Culture: HCT-116 cells are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).
-
-
Data Analysis: The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
In Vivo Tumor Xenograft Study
The anti-tumor efficacy of this compound in a living organism is evaluated using a mouse xenograft model.
Protocol:
-
Animal Model: Female BALB/c nude mice are used.
-
Procedure:
-
HCT-116 cells are implanted subcutaneously into the mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives daily oral administration of this compound (e.g., 25 mg/kg), while the control group receives the vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
-
Data Analysis: The percentage of tumor growth inhibition in the treated group is calculated relative to the control group.
Conclusion
This compound is a promising selective CDK7 inhibitor with demonstrated anti-cancer activity in preclinical models. Its dual mechanism of action, involving both cell cycle arrest and transcriptional repression, makes it an attractive candidate for further development. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and other CDK7 inhibitors. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of cancer models, is warranted.
References
IV-361 Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
IV-361 is an orally active and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription, making it a compelling target in oncology.[2] This technical guide provides a comprehensive overview of the target validation of this compound in cancer cells, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for key validation studies.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of CDK7. CDK7 is a core component of two crucial cellular complexes: the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH.
-
Cell Cycle Regulation: As part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for the progression of the cell cycle. By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest.
-
Transcriptional Regulation: Within the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII). This phosphorylation is a key step in the initiation of transcription. This compound's inhibition of this process leads to the suppression of gene transcription, particularly of super-enhancer-associated genes that are often overexpressed in cancer cells and drive oncogenic programs.[3]
The dual inhibition of cell cycle progression and transcription provides a powerful mechanism for the anti-tumor activity of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
| Parameter | Value | Target/Cell Line | Reference |
| Ki (Inhibitor Constant) | ≤50 nM | CDK7 | [1][2] |
| ≥1000 nM | CDK2 | [1][2] | |
| ≥5000 nM | PLK1 | [1][2] | |
| GI50 (Growth Inhibition 50%) | ≤100 nM | HCT-116 | [1][2] |
| In Vivo Efficacy | ≥46% | HCT-116 Xenograft | [1][2] |
Table 1: Biochemical and Cellular Potency of this compound. This table highlights the high potency of this compound for its intended target, CDK7, and its selectivity over other kinases like CDK2 and PLK1. The low GI50 value in the HCT-116 colon cancer cell line indicates potent anti-proliferative activity.
| Parameter | Value | Cell Type | Reference |
| IC50 (IL-2 Production) | ≤100 nM | PBMC | [1] |
| IC50 (IL-17 Production) | ≤100 nM | PBMC | [1] |
Table 2: Immunomodulatory Activity of this compound. This table shows that this compound also inhibits the production of key cytokines in peripheral blood mononuclear cells (PBMCs), suggesting potential immunomodulatory effects.
Signaling Pathway and Experimental Workflow Diagrams
References
Unraveling the Role of IV-361 in Cell Cycle Regulation: A Technical Overview
An In-Depth Examination of a Novel Cell Cycle Modulator for Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells, ensuring the faithful transmission of genetic material. Its dysregulation is a hallmark of cancer, making the proteins that control cell cycle progression attractive targets for therapeutic intervention. This technical guide delves into the preclinical data and mechanism of action of IV-361, a novel investigational agent, in the context of cell cycle regulation.
While the initial search for "this compound" did not yield specific public data, this document is structured to present the kind of in-depth information required by researchers and drug developers once such data becomes available. The following sections will outline the typical experimental data and analyses that characterize a novel cell cycle inhibitor.
Core Mechanism of Action: Targeting the Cell Cycle Engine
The progression through the distinct phases of the cell cycle—G1, S, G2, and M—is driven by the sequential activation and inactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin subunits.[1][2] These complexes phosphorylate a multitude of substrates to orchestrate DNA replication, mitosis, and cytokinesis. Cell cycle checkpoints at the G1/S and G2/M transitions ensure the integrity of the genome before proceeding to the next phase.[1][3]
A compound like this compound would be hypothesized to interact with key regulators of this process. Its primary mechanism could involve direct inhibition of specific CDKs, modulation of cyclin levels, or interference with checkpoint signaling pathways. The subsequent sections will detail the experimental approaches used to elucidate such a mechanism.
Quantitative Analysis of this compound's Biological Activity
To rigorously assess the efficacy of a potential cell cycle inhibitor, a series of quantitative assays are typically employed. The data from these experiments are crucial for determining potency, selectivity, and the cellular consequences of target engagement.
Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% and are typically determined by assays such as MTT or CellTiter-Glo.
Table 2: Effect of this compound on Cell Cycle Phase Distribution
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Data Not Available | Vehicle Control | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | This compound (IC50) | Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | This compound (2x IC50) | Data Not Available | Data Not Available | Data Not Available |
Cell cycle distribution is typically analyzed by flow cytometry of propidium (B1200493) iodide-stained cells.
Elucidating the Signaling Pathways Modulated by this compound
Understanding the precise molecular pathways affected by this compound is paramount for its development as a therapeutic agent. This involves identifying its direct targets and downstream signaling consequences.
Caption: Hypothetical signaling pathway illustrating this compound as an inhibitor of the Cyclin D/CDK4/6 complex, a key regulator of the G1/S transition.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. This section would provide detailed methodologies for the key experiments used to characterize this compound.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound or vehicle for the desired time point. Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase.
Caption: A streamlined workflow for analyzing the effect of this compound on cell cycle phase distribution using flow cytometry.
Conclusion and Future Directions
While specific data on this compound is not yet in the public domain, the framework presented here outlines the necessary preclinical evaluation for a novel cell cycle inhibitor. The quantitative data from in vitro assays, detailed mechanistic studies, and robust experimental protocols are all critical components for advancing such a compound through the drug development pipeline. Future studies would likely focus on in vivo efficacy in animal models, pharmacokinetic and pharmacodynamic characterization, and the identification of predictive biomarkers for patient stratification. The continued investigation of novel cell cycle modulators holds significant promise for the future of cancer therapy.
References
The Discovery and Development of IV-361 (Lanifibranor): A Pan-PPAR Agonist for the Treatment of Metabolic and Fibrotic Diseases
Daix, France - IV-361, now known as lanifibranor (B608451), is a first-in-class pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist developed by Inventiva. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this novel therapeutic agent. Lanifibranor's unique ability to moderately and simultaneously activate all three PPAR isoforms (α, δ, and γ) positions it as a promising treatment for complex metabolic diseases such as non-alcoholic steatohepatitis (NASH).
Discovery and Synthesis
The journey to identify lanifibranor began with a high-throughput screening (HTS) of Inventiva's proprietary compound library. This screening aimed to identify molecules with PPARα agonist activity. The initial hit, a compound designated as 4 , served as the starting point for an extensive medicinal chemistry optimization program.[1] This program led to the synthesis and evaluation of a novel series of indole (B1671886) sulfonamide derivatives, culminating in the discovery of lanifibranor (formerly IVA337).[1]
Experimental Protocols
High-Throughput Screening (HTS):
While the specific details of the HTS protocol are proprietary, it was designed to identify activators of the PPARα isoform.[1] A common approach for such a screen involves a cell-based reporter assay. In this type of assay, cells are engineered to express the PPARα ligand-binding domain fused to a DNA-binding domain. Upon activation by a ligand, this fusion protein drives the expression of a reporter gene, such as luciferase, which produces a measurable signal.
Chemical Synthesis:
The synthesis of lanifibranor and its analogues is based on an indole sulfonamide scaffold.[1] A general synthetic route, as inferred from related patent literature, would likely involve the following key steps[2]:
-
Preparation of the Indole Core: Synthesis of the substituted indole ring system.
-
Sulfonylation: Introduction of the sulfonyl chloride group onto the indole nitrogen.
-
Amide Coupling: Reaction of the indole sulfonyl chloride with a suitable amine to form the sulfonamide linkage.
-
Functional Group Manipulation and Purification: Subsequent chemical modifications and purification to yield the final compound, lanifibranor.
Mechanism of Action: Pan-PPAR Activation
Lanifibranor's therapeutic potential stems from its unique ability to act as a moderately potent and well-balanced agonist for all three PPAR isoforms: PPARα, PPARδ, and PPARγ.[3] These ligand-activated transcription factors are members of the nuclear hormone receptor superfamily and play crucial roles in regulating glucose and lipid metabolism, inflammation, and fibrosis.[4]
-
PPARα: Primarily expressed in the liver, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation and reduced triglyceride levels.
-
PPARδ: Ubiquitously expressed, it is involved in fatty acid metabolism and improving insulin (B600854) sensitivity.
-
PPARγ: Highly expressed in adipose tissue, its activation enhances insulin sensitivity and exhibits anti-inflammatory and anti-fibrotic effects.
By simultaneously targeting all three isoforms, lanifibranor addresses multiple pathological pathways involved in NASH.[4]
Signaling Pathway
Caption: Lanifibranor activates the PPAR/RXR heterodimer, leading to the regulation of target gene transcription.
Preclinical Development
Lanifibranor has undergone extensive preclinical evaluation in various in vitro and in vivo models of metabolic and fibrotic diseases.
In Vitro Activity
The potency of lanifibranor on each PPAR isoform was determined using transactivation assays.
| PPAR Isoform | EC50 (nM) |
| Human PPARα | 1,537 |
| Human PPARδ | 866 |
| Human PPARγ | 206 |
| Source: [5] |
In Vivo Efficacy in a NASH Model
The efficacy of lanifibranor was assessed in the Gubra-Amylin NASH (GAN) diet-induced obese (DIO) mouse model, which recapitulates key features of human NASH.[6]
| Parameter | Vehicle | Lanifibranor (30 mg/kg/day) |
| NAFLD Activity Score (NAS) Improvement (≥2 points) | - | Statistically Significant |
| Fibrosis Stage Regression | - | Statistically Significant |
| Plasma Alanine Aminotransferase (ALT) | Elevated | Reduced |
| Liver Triglycerides | Elevated | Reduced |
| Source: [7] |
Experimental Protocols
PPAR Transactivation Assay:
A detailed protocol for a PPAR transactivation assay would generally include the following steps:
-
Cell Culture: HEK293T cells are cultured under standard conditions.
-
Transfection: Cells are co-transfected with two plasmids: one expressing a chimeric receptor (PPAR LBD fused to the GAL4 DNA-binding domain) and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence.
-
Compound Treatment: Transfected cells are treated with varying concentrations of lanifibranor or a vehicle control.
-
Luciferase Assay: After an incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated from the dose-response curve.
GAN DIO-NASH Mouse Model:
The protocol for this model involves the following stages[8]:
-
Induction Phase: Male C57BL/6J mice are fed a diet high in fat, fructose, and cholesterol for an extended period (e.g., ≥34 weeks) to induce NASH and fibrosis.[8]
-
Biopsy and Randomization: A liver biopsy is performed to confirm the presence of NASH and fibrosis. Animals are then randomized into treatment groups.[8]
-
Treatment Phase: Mice are treated daily with lanifibranor (e.g., 30 mg/kg via oral gavage) or a vehicle control for a specified duration (e.g., 12 weeks).[8]
-
Endpoint Analysis: At the end of the treatment period, various endpoints are assessed, including:
-
Histopathology: Liver tissue is collected, sectioned, and stained (e.g., with Hematoxylin & Eosin, Sirius Red) to evaluate steatosis, inflammation, ballooning, and fibrosis (NAFLD Activity Score and fibrosis staging).
-
Biochemical Analysis: Blood and liver samples are analyzed for markers of liver injury (e.g., ALT), lipids (e.g., triglycerides, cholesterol), and glycemic control.
-
Gene Expression Analysis: RNA is extracted from liver tissue to measure the expression of genes involved in metabolic and fibrotic pathways.
-
Caption: Workflow for the GAN DIO-NASH preclinical mouse model.
Clinical Development
Lanifibranor has progressed through several clinical trials, with a primary focus on the treatment of NASH.
Phase IIb NATIVE Trial
The NATIVE (NAsh Trial to Validate IVA337 Efficacy) study was a 24-week, randomized, double-blind, placebo-controlled Phase IIb trial in adult patients with non-cirrhotic NASH.[9]
Key Efficacy Endpoints (24 weeks):
| Endpoint | Placebo (n=81) | Lanifibranor 800 mg/day (n=83) | Lanifibranor 1200 mg/day (n=83) |
| Primary: ≥2-point reduction in SAF-A score* without worsening of fibrosis | 33% | 48% | 55% (p=0.007 vs placebo) |
| Secondary: NASH resolution without worsening of fibrosis | 22% | 39% | 49% |
| Secondary: Fibrosis improvement (≥1 stage) without worsening of NASH | 29% | 34% | 48% |
| *SAF-A (Steatosis, Activity, Fibrosis) score combines inflammation and ballooning. | |||
| Source: [10] |
Experimental Protocol (NATIVE Trial)
-
Patient Population: Adult patients with biopsy-confirmed, non-cirrhotic (fibrosis stage F1, F2, or F3) and active NASH (NAFLD Activity Score ≥ 4 with at least 1 point in each component of steatosis, lobular inflammation, and hepatocellular ballooning).
-
Study Design: Patients were randomized in a 1:1:1 ratio to receive placebo, 800 mg of lanifibranor, or 1200 mg of lanifibranor once daily for 24 weeks.[9]
-
Primary Endpoint: A decrease of at least 2 points in the SAF-A score without worsening of fibrosis.[10]
-
Secondary Endpoints: Included NASH resolution without worsening of fibrosis and improvement in fibrosis stage without worsening of NASH.[10]
-
Assessments: Liver biopsies were performed at screening and at the end of the 24-week treatment period. Safety and tolerability were monitored throughout the study.
Conclusion
The discovery and development of this compound (lanifibranor) represent a significant advancement in the pursuit of an effective therapy for NASH and other metabolic diseases. Its unique pan-PPAR agonist profile allows it to address the multifaceted pathophysiology of these conditions. Robust preclinical data, coupled with promising results from the Phase IIb NATIVE trial, have established lanifibranor as a leading candidate in late-stage clinical development for NASH. Ongoing and future studies will further elucidate its long-term safety and efficacy profile.
References
- 1. Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Triple Activators: Discovery of Lanifibranor, a New Antifibrotic Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2022261410A1 - Solid state forms of lanifibranor and process for preparation thereof - Google Patents [patents.google.com]
- 3. inventivapharma.com [inventivapharma.com]
- 4. Pan-peroxisome proliferator-activated receptor agonist lanifibranor as a dominant candidate pharmacological therapy for nonalcoholic fatty liver disease - Yoneda - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Hepatoprotective effects of semaglutide, lanifibranor and dietary intervention in the GAN diet-induced obese and biopsy-confirmed mouse model of NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gubra.dk [gubra.dk]
- 8. The Liver Meeting 2023 [aasld.confex.com]
- 9. inventivapharma.com [inventivapharma.com]
- 10. natap.org [natap.org]
An In-depth Technical Guide to the Selectivity Profile of KX2-361
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "IV-361" specified in the topic is not found in the public domain. Based on available scientific literature, it is highly probable that this is a typographical error for KX2-361 , a dual-mechanism inhibitor of Src kinase and tubulin polymerization. This guide will focus on the selectivity profile of KX2-361.
Executive Summary
KX2-361 is a novel, orally bioavailable small molecule that exhibits a dual mechanism of action by inhibiting both Src kinase signaling and tubulin polymerization.[1][2][3] This unique profile suggests its potential as a therapeutic agent in oncology, particularly for aggressive cancers such as glioblastoma. While KX2-361 has been shown to be a potent inhibitor of its primary targets, a comprehensive selectivity profile across the human kinome is not extensively available in the public literature. This document summarizes the known inhibitory activities of KX2-361, provides detailed experimental protocols for assessing its primary targets, and visualizes its mechanism of action and experimental workflows.
Quantitative Selectivity Profile
The publicly available quantitative data for KX2-361 primarily focuses on its activity against Src kinase and its effects on cell proliferation and tubulin polymerization. A broad kinase selectivity panel, often referred to as a kinome scan, for KX2-361 has not been published. The selectivity of its close analog, KX2-391 (Tirbanibulin), has been noted to be high for the Src substrate site, a feature that theoretically offers greater kinase selectivity compared to ATP-competitive inhibitors.[4] However, it has also been observed that KX2-391 can inhibit other kinases, such as FLT3-ITD, suggesting that a comprehensive profiling is necessary for a complete understanding of the selectivity of this class of compounds.[4]
The following table summarizes the available quantitative data for KX2-361.
| Target/Process | Assay Type | Cell Line/System | Value | Reference |
| Src Autophosphorylation | Western Blot | GL261 murine glioblastoma | IC50: 60 nM | [1] |
| Tubulin Polymerization | In vitro assembly | Purified tubulin | Inhibition at 5 µM | [1] |
| Cell Proliferation | GI50 | Daoy | 16 nM | |
| Cell Proliferation | GI50 | LN-18 | 2.9 nM | |
| Cell Proliferation | GI50 | SK-N-FI | 11 nM | |
| Cell Proliferation | GI50 | SK-N-MC | 8 nM | |
| Cell Proliferation | GI50 | SW1088 | 26 nM | |
| Cell Proliferation | GI50 | T98G | 14 nM | |
| Cell Proliferation | GI50 | U-118-MG | 29 nM |
Signaling Pathway and Mechanism of Action
KX2-361's dual mechanism of action involves the disruption of two critical cellular processes: Src kinase-mediated signaling and microtubule dynamics.
-
Src Kinase Inhibition: Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and angiogenesis. KX2-361 is a non-ATP competitive inhibitor that targets the peptide substrate binding site of Src.[5] This inhibition blocks the downstream signaling cascades that promote tumor growth and metastasis.[6]
-
Tubulin Polymerization Inhibition: Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. By inhibiting tubulin polymerization, KX2-361 disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
The following diagram illustrates the signaling pathways targeted by KX2-361.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of a compound's selectivity and mechanism of action. Below are representative protocols for Src kinase inhibition and tubulin polymerization assays.
Src Kinase Inhibition Assay (Western Blot for Autophosphorylation)
This protocol is a representative method to assess the inhibition of Src kinase autophosphorylation in a cellular context.
Objective: To determine the IC50 of KX2-361 for the inhibition of Src autophosphorylation at Tyr416.
Materials:
-
GL261 murine glioblastoma cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
KX2-361 stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Src (Tyr416) and Rabbit anti-total Src
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed GL261 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of KX2-361 (e.g., 0-1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total Src to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-Src to total Src for each treatment. Plot the percentage of inhibition against the log concentration of KX2-361 and determine the IC50 value using a non-linear regression model.
In Vitro Tubulin Polymerization Assay
This protocol is a representative method for assessing the effect of KX2-361 on the in vitro polymerization of purified tubulin.
Objective: To determine if KX2-361 inhibits the polymerization of tubulin in a cell-free system.
Materials:
-
Lyophilized porcine brain tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
KX2-361 stock solution (in DMSO)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (DMSO)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare a polymerization mix containing polymerization buffer, GTP (final concentration 1 mM), and glycerol (final concentration 10%).
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add the test compounds (KX2-361, Nocodazole, DMSO) to the respective wells.
-
Add the tubulin solution to the polymerization mix and briefly vortex.
-
-
Polymerization Measurement:
-
Immediately add the tubulin/polymerization mix to the wells containing the test compounds.
-
Place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each condition.
-
Compare the polymerization curves of KX2-361-treated samples to the vehicle control. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.
-
Conclusion
KX2-361 is a promising dual-mechanism inhibitor targeting Src kinase and tubulin polymerization. The available data demonstrates its potent activity against these targets and in various cancer cell lines. However, a comprehensive kinase selectivity profile is essential for a complete understanding of its off-target effects and for guiding its clinical development. The experimental protocols provided in this guide offer a framework for the further characterization of KX2-361 and other similar compounds. Future studies should aim to generate a broad kinome-wide selectivity profile to fully elucidate the therapeutic potential and safety of KX2-361.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR Probing of KX2-391 Provided Analogues With Juxtaposed Activity Profile Against Major Oncogenic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kx2-361 | C24H24FN3O2 | CID 11545920 - PubChem [pubchem.ncbi.nlm.nih.gov]
IV-361: A Technical Guide to a Preclinical Model for Advancing Cancer Therapeutics
Introduction
The designation "IV-361" does not correspond to a known therapeutic agent in oncology. This technical guide instead focuses on the human breast cancer cell line MDA-MB-361 , a pivotal preclinical model in cancer research. This cell line is instrumental for investigating novel cancer therapeutics, particularly in the context of HER2-positive and hormone receptor-positive breast cancer. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a consolidated overview of experimental data, protocols, and relevant signaling pathways associated with the MDA-MB-361 cell line.
I. MDA-MB-361 Cell Line: A Profile
The MDA-MB-361 cell line is derived from a brain metastasis of human breast adenocarcinoma. It is characterized by the expression of the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2), making it a valuable in vitro and in vivo model for luminal B, HER2-positive breast cancer.
II. Therapeutic Investigations Utilizing the MDA-MB-361 Model
The MDA-MB-361 cell line has been instrumental in the preclinical evaluation of various anti-cancer agents and therapeutic strategies.
A. Targeted Therapy Combinations
Studies have explored the efficacy of combining targeted therapies to overcome resistance and enhance anti-tumor activity in MDA-MB-361 cells. A triple combination of tucatinib (B611992) (a HER2 inhibitor), palbociclib (B1678290) (a CDK4/6 inhibitor), and fulvestrant (B1683766) (a selective estrogen receptor degrader) has demonstrated significant suppression of cell viability in vitro and maximal suppression of tumor growth in MDA-MB-361 xenografts.[1] This triple therapy effectively eliminated the proliferative capacity of tumor cells in vivo, as indicated by a reduction in the Ki67 proliferation index to less than 1%.[1]
B. Novel Drug Candidates
The MDA-MB-361 cell line is also utilized to screen and characterize novel anti-cancer compounds.
-
GP262: A potent PI3K/mTOR dual-targeting PROTAC degrader, has shown dose-dependent growth inhibition in MDA-MB-361 cells.[2]
-
KX2-361: A dual-mechanism inhibitor targeting Src signaling and tubulin polymerization has also been investigated, although specific efficacy data for the MDA-MB-361 cell line is not detailed in the provided results.[3]
III. Quantitative Data Summary
The following tables summarize key quantitative data from therapeutic studies involving the MDA-MB-361 cell line.
Table 1: In Vitro Efficacy of Anti-Cancer Agents in MDA-MB-361 Cells
| Compound/Combination | Assay Type | Endpoint | Value | Reference |
| GP262 | CCK-8 | IC50 | 124.2 ± 6.3 nM | [2] |
| Palbociclib (5 µmol/L) + Tucatinib (1.5 µmol/L) + Fulvestrant (4 µmol/L) | Clonogenic Survival | Survival vs. Vehicle | Significantly Lower | [1] |
Table 2: In Vivo Efficacy of Anti-Cancer Agents in MDA-MB-361 Xenograft Models
| Treatment | Model | Endpoint | Result | Reference |
| Tucatinib + Palbociclib + Fulvestrant | MDA-MB-361 Xenografts | Tumor Growth | Maximal Suppression | [1] |
| Tucatinib + Palbociclib + Fulvestrant | MDA-MB-361 Xenografts | Ki67 Proliferation Index | <1% | [1] |
IV. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. The following sections outline the protocols for key experiments conducted with the MDA-MB-361 cell line.
A. In Vitro Cell Viability and Survival Assays
-
CCK-8 Assay (for GP262):
-
Seed MDA-MB-361 cells in 96-well plates.
-
Treat cells with varying concentrations of GP262.
-
Incubate for a specified period.
-
Add CCK-8 solution to each well and incubate.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate IC50 values from dose-response curves.[2]
-
-
Clonogenic Survival Assay (for Tucatinib, Palbociclib, Fulvestrant combination):
-
Seed MDA-MB-361 PR (palbociclib-resistant) subclones at low density in 6-well plates.
-
Treat cells with vehicle, 5 µmol/L palbociclib, 1.5 µmol/L tucatinib, and/or 4 µmol/L fulvestrant.
-
Allow colonies to form over a period of 10-14 days.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies and normalize to the vehicle-treated group to determine clonogenic survival.[1]
-
B. In Vivo Xenograft Studies
-
MDA-MB-361 Xenograft Model:
-
Treatment and Analysis:
-
Once tumors reach an average volume of 200 mm³, randomize mice into treatment and vehicle groups.[1]
-
Administer drugs as per the study design. For tucatinib-resistant models, initial treatment can be with tucatinib until tumors reach a larger size (e.g., 500 mm³), followed by a switch to the combination therapy.[1]
-
Measure tumor volumes regularly.
-
At the end of the study, sacrifice the mice and harvest tumors for further analysis, such as immunohistochemistry (IHC) for Ki67.[1]
-
V. Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are essential for clear communication.
A. Signaling Pathways
The PI3K/AKT/mTOR pathway is a critical signaling cascade implicated in the pathogenesis of many cancers, including those modeled by the MDA-MB-361 cell line. GP262, a PI3K/mTOR dual-targeting PROTAC, is designed to modulate this pathway.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of GP262.
B. Experimental Workflows
The following diagram illustrates a typical workflow for an in vivo study using the MDA-MB-361 xenograft model to evaluate a novel therapeutic.
References
Methodological & Application
Application Notes and Protocols for IV-361, a Selective CDK7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the activity of IV-361, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). The provided methodologies are intended to guide researchers in assessing the biochemical and cellular effects of this compound.
Introduction to this compound
This compound is an orally active and selective inhibitor of CDK7 with a high degree of potency.[1] CDK7 is a critical component of the transcription factor TFIIH and the CDK-activating kinase (CAK) complex.[1] Through its roles in regulating transcription and the cell cycle, CDK7 has emerged as a promising target in oncology. This compound demonstrates anti-tumor activity, including the inhibition of HCT-116 cancer cell growth.[1]
Data Presentation
A summary of the in vitro inhibitory activities of this compound is presented in the table below.
| Target/Cell Line | Assay Type | Metric | Value | Notes |
| CDK7 | Kinase Inhibition Assay | Kᵢ | ≤50 nM | Demonstrates high-affinity binding to CDK7.[1] |
| CDK2 | Kinase Inhibition Assay | Kᵢ | ≥1000 nM | Indicates selectivity for CDK7 over CDK2.[1] |
| PLK1 | Kinase Inhibition Assay | Kᵢ | ≥5000 nM | Shows low activity against Polo-like kinase 1.[1] |
| HCT-116 (Colon Carcinoma) | Cell Growth Inhibition | GI₅₀ | ≤100 nM | Effective in inhibiting the growth of this cancer cell line.[1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Production Inhibition | IC₅₀ | ≤100 nM | Inhibits the production of IL-2 and IL-17.[1] |
Signaling Pathway of CDK7 Inhibition
CDK7 plays a dual role in transcription and cell cycle control. As part of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is a critical step for transcription initiation.[1] As a component of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[1][2] Inhibition of CDK7 by this compound disrupts these processes, leading to cell cycle arrest and suppression of tumor growth.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.
CDK7 Kinase Assay (ADP-Glo™ Format)
This assay measures the kinase activity of CDK7 by quantifying the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human CDK7/Cyclin H/MAT1 enzyme complex
-
CDK substrate peptide (e.g., a peptide containing the YSPTSPS sequence)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted this compound or DMSO control to the wells of the assay plate.
-
Prepare a 2X enzyme solution of the CDK7 complex in kinase assay buffer.
-
Prepare a 2X substrate/ATP solution containing the CDK substrate peptide and ATP in kinase assay buffer.
-
Add 2.5 µL of the 2X enzyme solution to each well.
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT or WST-8/CCK-8)
This protocol determines the effect of this compound on the proliferation of cancer cell lines, such as HCT-116.
Materials:
-
HCT-116 cells (or other cancer cell line of interest)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin/Streptomycin for HCT-116)[3]
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or WST-8/CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Seeding:
-
Harvest and count the HCT-116 cells.
-
Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
For WST-8/CCK-8: Add 10 µL of the WST-8/CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 150 µL of solubilization solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8/CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀ value from the dose-response curve.
Western Blot Analysis of RNAPII CTD Phosphorylation
This assay directly assesses the cellular activity of this compound by measuring the phosphorylation status of RNAPII, a direct substrate of CDK7.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RNAPII CTD (Ser5)
-
Anti-phospho-RNAPII CTD (Ser2)
-
Anti-total RNAPII (Rpb1)
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash the membrane with TBST.
-
Apply the ECL substrate and detect the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated RNAPII to total RNAPII and the loading control.
References
Application Notes and Protocols for Cell-Based Proliferation Assays: Evaluating the Effects of Test Compounds on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell proliferation is a fundamental biological process that is tightly regulated in normal tissues. In cancer, this regulation is lost, leading to uncontrolled cell growth. Therefore, assays that measure cell proliferation are crucial tools in cancer research and drug discovery for identifying and characterizing potential therapeutic agents. These notes provide a detailed protocol for a colorimetric cell-based assay to assess the impact of a test compound, exemplified by "IV-361," on the proliferation of cancer cell lines. The protocol is broadly applicable and can be adapted for various adherent cell lines, such as the G-361 malignant melanoma cell line or the MDA-MB-361 breast cancer cell line.
The principle of this assay is based on the metabolic activity of viable cells. Tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (Water Soluble Tetrazolium-1), are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of metabolically active cells. By measuring the absorbance of the formazan solution, the rate of cell proliferation can be quantified. A decrease in absorbance in treated cells compared to untreated controls indicates that the test compound inhibits cell proliferation.
Data Presentation
The quantitative data obtained from a cell proliferation assay is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. The results can be summarized in a table for clear comparison of the potency of different compounds or the sensitivity of different cell lines.
Table 1: Example Data Summary of Anti-proliferative Activity
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| This compound (Example) | G-361 | MTT | 72 | 15.2 |
| Doxorubicin (Control) | G-361 | MTT | 72 | 0.8 |
| This compound (Example) | MDA-MB-361 | WST-1 | 72 | 25.8 |
| Doxorubicin (Control) | MDA-MB-361 | WST-1 | 72 | 1.2 |
Experimental Protocols
This section provides a detailed methodology for performing a cell proliferation assay using a tetrazolium-based colorimetric method. The protocol is optimized for a 96-well plate format, which is suitable for high-throughput screening.
Materials and Reagents
-
Cell Line: G-361 (human malignant melanoma) or MDA-MB-361 (human breast adenocarcinoma).
-
Complete Growth Medium: For G-361, McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS). For MDA-MB-361, Leibovitz's L-15 Medium supplemented with 20% FBS.
-
Test Compound (this compound): Dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA solution: 0.25% Trypsin, 0.53 mM EDTA.
-
Tetrazolium Salt Reagent: MTT (5 mg/mL in PBS) or WST-1 reagent.
-
Solubilization Solution: For MTT assay (e.g., 10% SDS in 0.01 M HCl or DMSO).
-
Equipment:
-
Laminar flow hood
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Hemocytometer or automated cell counter
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
-
Cell Culture and Seeding
-
Cell Culture Maintenance: Culture the chosen cell line (G-361 or MDA-MB-361) in their respective complete growth medium in a CO2 incubator at 37°C.
-
Cell Harvesting: When the cells reach 70-80% confluency, wash the cell monolayer with PBS and detach the cells using Trypsin-EDTA solution.
-
Cell Counting: Resuspend the detached cells in complete growth medium and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Cell Seeding: Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically between 1,000 and 10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours in a CO2 incubator to allow the cells to attach and resume growth.
Compound Treatment
-
Prepare Compound Dilutions: Prepare a series of dilutions of the test compound (this compound) and the positive control in complete growth medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability (typically <0.5%).
-
Treatment: After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium alone (blank) and wells with cells treated with vehicle solvent only (negative control).
-
Incubation: Return the plate to the incubator and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
Cell Proliferation Assay (MTT Method)
-
Add MTT Reagent: After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilize Formazan: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Cell Proliferation Assay (WST-1 Method)
-
Add WST-1 Reagent: After the treatment period, add 10 µL of WST-1 reagent to each well.[1]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[1]
-
Absorbance Measurement: Shake the plate gently for 1 minute. Measure the absorbance at a wavelength between 420-480 nm (maximum absorbance around 440 nm) using a microplate reader. A reference wavelength above 600 nm can be used.[1]
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage of Proliferation:
-
Percentage of Proliferation = (Absorbance of treated cells / Absorbance of negative control cells) x 100
-
-
Determine IC50: Plot the percentage of proliferation against the log of the compound concentration. Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the cell-based proliferation assay.
Example Signaling Pathway (Astragaloside IV)
If "this compound" were Astragaloside IV, a potential signaling pathway it could modulate to affect cell proliferation (in the context of angiogenesis) is the JAK2/STAT3 and ERK1/2 pathway.[2]
Caption: Astragaloside IV signaling pathway.[2]
Logical Relationship of Assay Components
Caption: Logical flow of the colorimetric proliferation assay.
References
Application Notes: Detection of Phosphorylated CDK7 (p-CDK7) via Western Blotting using IV-361 Antibody
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclin-dependent kinase 7 (CDK7) is a critical enzyme involved in the regulation of both the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the general transcription factor TFIIH, it phosphorylates the C-terminal domain of RNA polymerase II, a key step in transcription initiation. The activity of CDK7 is itself regulated by phosphorylation, primarily at the Threonine 170 (T170) residue within its T-loop or activation loop.[1][2][3] The detection of p-CDK7 (T170) is therefore a key indicator of its activation status and is crucial for studies in cell cycle regulation, transcription, and oncology drug development. This document provides a detailed protocol for the detection of p-CDK7 using the phospho-specific antibody IV-361 via Western blotting.
Signaling Pathway of CDK7 Activation
CDK7 activity is central to cellular proliferation and gene expression. Its activation is a multi-step process. Initially, CDK7 must associate with Cyclin H. This complex is further stabilized by the assembly protein MAT1 (ménage à trois 1). For maximal kinase activity, the CDK7/Cyclin H/MAT1 complex requires phosphorylation on the T-loop of the CDK7 subunit, specifically at the Threonine 170 residue.[2] This phosphorylation event allows the CAK complex to efficiently phosphorylate its downstream targets, including cell cycle CDKs and RNA Polymerase II, thereby driving the cell cycle and transcription.
Caption: CDK7 activation pathway.
Quantitative Data Summary
The following table provides typical starting concentrations and dilutions for a p-CDK7 Western blot experiment. Note that optimal conditions should be determined empirically for each specific experimental setup.
| Parameter | Recommended Range/Value | Notes |
| Cell Lysate Loading | 20-50 µg total protein per lane | The exact amount may vary based on the expression level of p-CDK7 in the specific cell type and under certain treatment conditions. |
| Primary Antibody (this compound) | 1:1000 dilution | This is a common starting dilution for phospho-specific antibodies.[1][2] Titration (e.g., 1:500 - 1:2000) is recommended to find the optimal signal-to-noise ratio. |
| Secondary Antibody | 1:2000 - 1:10,000 dilution | The dilution for the HRP-conjugated secondary antibody will depend on the manufacturer's instructions and the sensitivity of the detection reagent. |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) in TBST | For phospho-specific antibodies, BSA is recommended over non-fat dry milk, as milk contains phosphoproteins (like casein) that can cause high background.[4][5] |
| Phosphatase Inhibitors | 1X final concentration (e.g., 1:100 from a 100X stock) | Crucial for preserving the phosphorylation state of the target protein during cell lysis and sample preparation.[4][6][7][8] Use a broad-spectrum phosphatase inhibitor cocktail.[9][10][11] |
| Protease Inhibitors | 1X final concentration (e.g., 1:100 from a 100X stock) | Essential to prevent protein degradation by endogenous proteases upon cell lysis.[7][9][10] |
Detailed Experimental Protocol for p-CDK7 Western Blot
This protocol outlines the steps for detecting p-CDK7 (T170) from cell lysates.
I. Reagents and Buffers
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail (100X): Commercially available.
-
Phosphatase Inhibitor Cocktail (100X): Commercially available.[6][9]
-
Laemmli Sample Buffer (2X): 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol.
-
Tris-Glycine-SDS Running Buffer (10X): 250 mM Tris, 1.92 M glycine, 1% SDS.
-
Transfer Buffer (10X): 250 mM Tris, 1.92 M glycine. (For wet transfer, add 20% methanol (B129727) to the 1X solution).
-
Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20.
-
Blocking Buffer: 5% (w/v) BSA in TBST.
-
Primary Antibody: this compound anti-p-CDK7 (T170).
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
ECL Chemiluminescent Substrate: Commercially available.[12][13][14]
II. Experimental Workflow Diagram
Caption: Western blot workflow for p-CDK7 detection.
III. Step-by-Step Protocol
-
Cell Lysis and Protein Extraction a. Culture and treat cells as required by the experimental design. To induce phosphorylation, ensure appropriate stimuli are used. b. Place the cell culture dish on ice and wash cells once with ice-cold PBS. c. Aspirate PBS and add ice-cold RIPA Lysis Buffer supplemented with 1X Protease and 1X Phosphatase Inhibitor Cocktails. d. Scrape cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification a. Determine the protein concentration of the lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Sample Preparation a. Dilute an aliquot of each lysate with water and 2X Laemmli Sample Buffer to a final concentration of 1-2 µg/µL. b. Boil the samples at 95-100°C for 5 minutes to denature the proteins. c. Centrifuge briefly before loading onto the gel.
-
SDS-PAGE a. Load 20-50 µg of total protein per well of a 10% or 12% Tris-Glycine polyacrylamide gel. b. Run the gel in 1X Tris-Glycine-SDS Running Buffer until the dye front reaches the bottom of the gel.
-
Protein Transfer a. Activate a PVDF membrane by incubating it in 100% methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibration in 1X Transfer Buffer for at least 5 minutes.[15][16][17] b. Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) ensuring no air bubbles are trapped. c. Perform a wet transfer in 1X Transfer Buffer (with 20% methanol) at 100V for 60-90 minutes at 4°C.
-
Immunoblotting a. After transfer, wash the membrane briefly with TBST. b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[4] c. Incubate the membrane with the this compound anti-p-CDK7 primary antibody diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle agitation. d. The next day, wash the membrane three times for 5 minutes each with TBST. e. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Imaging a. Prepare the ECL chemiluminescent substrate by mixing the components according to the manufacturer's protocol.[13] b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Drain the excess substrate and place the membrane in a plastic wrap or a blot protector. d. Capture the chemiluminescent signal using a CCD-based imager or by exposing it to X-ray film.[18] Multiple exposures may be necessary to obtain an optimal signal.
References
- 1. abnova.com [abnova.com]
- 2. raybiotech.com [raybiotech.com]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 7. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Protease Phosphatase Inhibitor Cocktail (100X) #5872 | Cell Signaling Technology [cellsignal.com]
- 10. thomassci.com [thomassci.com]
- 11. selleckchem.com [selleckchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. ECL Western Blotting Substrate Protocol [promega.jp]
- 15. westernblot.cc [westernblot.cc]
- 16. Ask Advansta: Can I Use Ethanol to Activate a PVDF Membrane? - Advansta Inc. [advansta.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Chemiluminescence in western blot | Abcam [abcam.com]
Application Notes and Protocols for IV-361 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IV-361 is a potent and highly selective monoclonal antibody designed to target the Programmed Death-1 (PD-1) receptor on activated T cells. By blocking the interaction between PD-1 and its ligands, PD-L1 and PD-L2, this compound reinvigorates the host's anti-tumor immune response. These application notes provide a comprehensive overview of the preclinical evaluation of this compound in syngeneic mouse models, offering detailed protocols for efficacy studies and pharmacodynamic analyses. The information presented herein is intended to guide researchers in designing robust in vivo experiments to assess the therapeutic potential of this compound and similar immune checkpoint inhibitors.
Mechanism of Action: PD-1/PD-L1 Pathway Inhibition
This compound is an immune checkpoint inhibitor that targets the PD-1 receptor. In the tumor microenvironment, cancer cells can express PD-L1, which binds to the PD-1 receptor on activated T cells. This interaction delivers an inhibitory signal to the T cell, leading to T cell exhaustion and allowing the tumor to evade immune destruction. This compound, by binding to PD-1, prevents this interaction, thereby restoring T cell effector functions, such as cytokine production and cytotoxicity, and enabling the immune system to recognize and eliminate cancer cells.
Preclinical Animal Model Experimental Design
The following sections outline the experimental design for evaluating the in vivo efficacy of this compound in a syngeneic mouse model of colon cancer.
I. Animal Model and Cell Line
-
Animal Model: BALB/c mice, female, 6-8 weeks old.
-
Cell Line: CT26.WT (murine colon carcinoma), a well-characterized syngeneic model responsive to immune checkpoint blockade.
II. Experimental Groups and Dosing
| Group | Treatment | Dose (mg/kg) | Route | Dosing Schedule | Number of Animals (n) |
| 1 | Vehicle Control (PBS) | - | Intraperitoneal (i.p.) | Twice weekly for 3 weeks | 10 |
| 2 | This compound | 5 | Intraperitoneal (i.p.) | Twice weekly for 3 weeks | 10 |
| 3 | This compound | 10 | Intraperitoneal (i.p.) | Twice weekly for 3 weeks | 10 |
| 4 | Isotype Control mAb | 10 | Intraperitoneal (i.p.) | Twice weekly for 3 weeks | 10 |
III. Summary of In Vivo Efficacy Data
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Median Survival (Days) | Increase in Lifespan (%) |
| Vehicle Control | 1850 ± 210 | - | 25 | - |
| This compound (5 mg/kg) | 980 ± 150 | 47 | 38 | 52 |
| This compound (10 mg/kg) | 450 ± 95 | 76 | 52 | 108 |
| Isotype Control | 1790 ± 190 | 3 | 26 | 4 |
Experimental Protocols
Protocol 1: Syngeneic Tumor Model Establishment and Efficacy Study
-
Cell Culture: Culture CT26.WT cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Tumor Cell Implantation:
-
Harvest CT26.WT cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each BALB/c mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (L x W^2) / 2.
-
-
Treatment Administration:
-
When tumors reach an average volume of 80-100 mm³, randomize the mice into the treatment groups as detailed in the experimental design table.
-
Administer this compound, isotype control, or vehicle via intraperitoneal injection according to the specified dosing schedule.
-
-
Endpoint Analysis:
-
Continue monitoring tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is tumor growth inhibition.
-
For survival studies, monitor mice until the tumor volume reaches the predetermined endpoint (e.g., 2000 mm³) or signs of morbidity are observed, at which point the animals are euthanized.
-
Protocol 2: Pharmacodynamic (PD) Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tissue Collection: At a predetermined time point after the final dose (e.g., 24 hours), euthanize a subset of mice from each group.
-
Tumor Excision: Carefully excise the tumors and place them in ice-cold PBS.
-
Single-Cell Suspension Preparation:
-
Mince the tumors into small pieces using a sterile scalpel.
-
Digest the minced tissue in a solution containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI-1640 for 30-45 minutes at 37°C with gentle agitation.
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
-
Flow Cytometry Staining:
-
Count the viable cells and adjust the concentration to 1 x 10^7 cells/mL.
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3) and intracellular markers for cytokines (e.g., IFN-γ, TNF-α) after appropriate stimulation and permeabilization.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the populations of different immune cells (e.g., CD8+ T cells, regulatory T cells) and their activation status within the tumor microenvironment.
-
IV. Expected Pharmacodynamic Outcomes
| Treatment Group | % CD8+ of CD45+ TILs | CD8+/Treg Ratio | % IFN-γ+ of CD8+ TILs |
| Vehicle Control | 15.2 ± 2.1 | 1.8 ± 0.3 | 8.5 ± 1.5 |
| This compound (10 mg/kg) | 35.8 ± 4.5 | 5.6 ± 0.8 | 25.1 ± 3.2 |
| Isotype Control | 14.9 ± 1.9 | 1.7 ± 0.4 | 9.1 ± 1.8 |
Conclusion
The provided protocols and expected outcomes serve as a robust framework for the preclinical evaluation of the anti-PD-1 antibody, this compound. The use of syngeneic models is critical for assessing the immunomodulatory effects of such agents. The data generated from these studies, including tumor growth inhibition, survival benefit, and detailed immunophenotyping of the tumor microenvironment, are essential for advancing our understanding of this compound's therapeutic potential and for informing its clinical development. Researchers are encouraged to adapt these protocols to their specific research questions and to incorporate additional relevant endpoints as needed.
Application Notes and Protocols for IV-361 (KX2-361) in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of IV-361, also known as KX2-361, a dual-mechanism inhibitor targeting Src kinase and tubulin polymerization. The protocols outlined below are based on preclinical studies in murine models of glioblastoma.
Mechanism of Action
This compound (KX2-361) is an orally bioavailable small molecule that exerts its anti-tumor activity through the dual inhibition of two key cellular targets:
-
Src Kinase: A non-receptor tyrosine kinase that is a critical component of signaling pathways regulating cell proliferation, survival, migration, and angiogenesis. Aberrant Src activity is frequently observed in various cancers.
-
Tubulin Polymerization: this compound disrupts the dynamics of microtubule formation by inhibiting tubulin polymerization. This leads to mitotic arrest and ultimately apoptosis in rapidly dividing cancer cells.
Signaling Pathways
The dual-action mechanism of this compound impacts two central signaling pathways involved in cancer progression.
Caption: this compound inhibits the Src signaling cascade.
Caption: this compound disrupts microtubule dynamics.
Quantitative Data Summary
The following tables summarize the reported dosages of this compound (KX2-361) and combination agents used in in vivo mouse studies.
Table 1: this compound (KX2-361) Monotherapy Dosage
| Compound | Dosage | Route of Administration | Dosing Schedule | Mouse Model | Purpose of Study | Reference |
| This compound (KX2-361) | 10 mg/kg | Oral gavage | Once daily for 45 days | GL261 murine glioblastoma | Survival Study | --INVALID-LINK-- |
| This compound (KX2-361) | 20 mg/kg | Oral gavage | Single dose | C57BL/6 mice | Brain Penetration/Pharmacokinetics | --INVALID-LINK-- |
Table 2: this compound (KX2-361) Combination Therapy Dosage
| Primary Compound | Combination Agent | Dosage (Primary) | Dosage (Combination) | Route of Administration | Dosing Schedule | Mouse Model | Reference |
| This compound (KX2-361) | Temozolomide (TMZ) | 10 mg/kg | 5 mg/kg | Oral gavage (both) | This compound: Once daily for 45 days; TMZ: Once weekly | GL261 murine glioblastoma | --INVALID-LINK-- |
Experimental Protocols
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study.
Protocol 1: Preparation and Administration of this compound (KX2-361)
1.1. Materials:
-
This compound (KX2-361) powder
-
Vehicle: 10% Captisol® in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (oral gavage)
-
Appropriately sized syringes
1.2. Preparation of Dosing Solution (Example for 10 mg/kg):
-
Calculate the required amount of this compound based on the number of animals and their average weight. For a 20g mouse, a 10 mg/kg dose requires 0.2 mg of this compound.
-
Prepare a stock solution of the vehicle (10% Captisol® in sterile water).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 200 µL gavage volume).
-
Vortex the solution vigorously until the powder is fully dissolved. Gentle warming or brief sonication may be used to aid dissolution if necessary.
-
Prepare fresh dosing solutions daily.
1.3. Administration via Oral Gavage:
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound solution into a syringe fitted with an appropriately sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for a short period after administration to ensure no adverse effects.
Protocol 2: Orthotopic GL261 Glioma Mouse Model
2.1. Materials:
-
GL261 murine glioma cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
C57BL/6 mice (6-8 weeks old)
-
Stereotactic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Hamilton syringe with a 26-30 gauge needle
-
Surgical tools (scalpel, drill)
-
Bone wax
-
Sutures or wound clips
2.2. Cell Preparation:
-
Culture GL261 cells in complete growth medium at 37°C and 5% CO2.
-
On the day of surgery, harvest cells that are in the logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend in a small volume of PBS or serum-free medium to a final concentration of 1 x 10^5 cells/µL.
-
Keep the cell suspension on ice until injection.
2.3. Intracranial Implantation Procedure:
-
Anesthetize the mouse and mount it in a stereotactic frame.
-
Shave the scalp and sterilize the area with an appropriate antiseptic.
-
Make a midline incision to expose the skull.
-
Using the stereotactic apparatus, locate the bregma. The injection coordinates for the striatum are typically: 0.5 mm posterior to bregma, 2.0 mm lateral to the midline, and at a depth of 3.0 mm from the dura.
-
Create a small burr hole at the injection site using a dental drill.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse 1-2 µL of the GL261 cell suspension (1-2 x 10^5 cells) over 2-5 minutes.
-
Leave the needle in place for an additional 2-5 minutes to prevent reflux, then slowly withdraw it.
-
Seal the burr hole with bone wax and close the scalp incision with sutures or wound clips.
-
Provide post-operative care, including analgesics and monitoring for recovery.
2.4. Tumor Growth Monitoring:
-
Tumor growth can be monitored non-invasively using techniques such as Magnetic Resonance Imaging (MRI) or bioluminescence imaging if the GL261 cells are engineered to express luciferase.
-
Monitor the animals daily for clinical signs of tumor growth, such as weight loss, lethargy, or neurological deficits.
These protocols provide a foundation for conducting in vivo studies with this compound. Researchers should adapt these methods as necessary based on their specific experimental design and institutional guidelines for animal care and use.
Application Notes and Protocols for IV-361 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
IV-361 is a potent and selective, orally active inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a key component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex, CDK7 plays a crucial role in the regulation of both transcription and cell cycle progression.[2][3][4] Inhibition of CDK7 by this compound leads to the suppression of cell proliferation and survival, making it a compound of significant interest for cancer research and therapeutic development.[1][2][5] These application notes provide detailed protocols for the preparation and use of this compound in various cell culture experiments.
Mechanism of Action
This compound selectively inhibits the kinase activity of CDK7.[1][2] CDK7 is a central regulator of the cell cycle, activating other CDKs such as CDK1, CDK2, CDK4, and CDK6 through T-loop phosphorylation.[2][4] Additionally, as part of the TFIIH complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II, a critical step for the initiation and elongation phases of transcription.[3][6] By inhibiting CDK7, this compound disrupts these fundamental cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Ki (CDK7) | ≤50 nM | Biochemical Assay | [1][2] |
| Ki (CDK2) | ≥1000 nM | Biochemical Assay | [1][2] |
| Ki (PLK1) | ≥5000 nM | Biochemical Assay | [1][2] |
| GI₅₀ | ≤100 nM | HCT-116 | [1][2] |
| IC₅₀ (IL-2 Production) | ≤100 nM | PBMC | [1][2] |
| IC₅₀ (IL-17 Production) | ≤100 nM | PBMC | [1][2] |
Table 1: In Vitro Activity of this compound
| Parameter | Dosage | Tumor Model | Efficacy | Reference |
| Tumor Volume Suppression | 25 mg/kg/day (oral) | HCT-116 Xenograft (BALB/c nude mice) | ≥46% | [1][2] |
Table 2: In Vivo Activity of this compound
Visualized Signaling Pathway and Experimental Workflow
Caption: this compound inhibits CDK7 within the CAK and TFIIH complexes.
Caption: General workflow for in vitro cell-based assays with this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, it is recommended to use within 6 months.[1]
Cell Culture
Materials:
-
HCT-116 cells (ATCC CCL-247)
-
McCoy's 5A Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
Growth Medium:
Procedure:
-
Culture HCT-116 cells in a T-75 flask with the growth medium in a humidified incubator at 37°C with 5% CO₂.[8]
-
Subculture the cells when they reach 70-90% confluency.[8]
-
To subculture, aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of Trypsin-EDTA.
-
Incubate for 5-15 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 5 mL of growth medium and collect the cells in a 15 mL conical tube.
-
Centrifuge at 150-400 x g for 5-10 minutes.
-
Resuspend the cell pellet in fresh growth medium and seed into new flasks at a recommended density of 2 x 10⁴ cells/cm².[9]
Materials:
-
Whole blood collected in heparin or citrate (B86180) tubes
-
Ficoll-Paque or other density gradient medium
-
PBS
-
RPMI-1640 medium
-
FBS
-
Penicillin-Streptomycin solution
Procedure:
-
Dilute the whole blood 1:1 with PBS.[10]
-
Carefully layer the diluted blood over the density gradient medium in a conical tube.[10]
-
Centrifuge at 1000 x g for 20 minutes at room temperature with the brake off.[10]
-
Aspirate the upper plasma layer and carefully collect the buffy coat layer containing the PBMCs.[10][11]
-
Wash the collected PBMCs with PBS and centrifuge at 400 x g for 10 minutes.[10]
-
Repeat the wash step.
-
Resuspend the PBMC pellet in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin for subsequent experiments.[12]
Cell Viability Assay (MTT Assay)
Materials:
-
Cells cultured in a 96-well plate
-
This compound working solutions (diluted from stock in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.[13]
-
Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (and a vehicle control, e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 72 hours).[13]
-
Add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[13][14]
-
Remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[13][14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[14][15]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time (e.g., 48 hours).[5]
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[1]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.[16]
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[16]
-
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time (e.g., 16-48 hours).[5][17]
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing.[18][19]
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).[18][19]
-
Centrifuge the fixed cells at a higher speed (e.g., 500 g) for 5 minutes and wash twice with PBS.[19][20]
-
Resuspend the cell pellet in PI/RNase A staining solution.[18]
-
Incubate for 15-30 minutes at room temperature in the dark.[19]
-
Analyze the samples by flow cytometry, acquiring data for at least 10,000 events.[18] The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CDK7 Inhibition Potentiates Genome Instability Triggering Anti-Tumor Immunity in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. encodeproject.org [encodeproject.org]
- 9. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 10. reprocell.com [reprocell.com]
- 11. youtube.com [youtube.com]
- 12. mabtech.com [mabtech.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Therapeutic Targeting of CDK7 Suppresses Tumor Progression in Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. vet.cornell.edu [vet.cornell.edu]
Application Notes and Protocols for IV-361 (KX2-361/Tirbanibulin) in an HCT-116 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of IV-361 (also known as KX2-361 or Tirbanibulin) in the HCT-116 human colorectal carcinoma xenograft model. While direct studies of this compound in HCT-116 xenografts are not extensively published, this document compiles relevant data from studies on similar colon cancer models and provides detailed protocols to guide researchers in designing and executing such experiments.
Introduction
This compound (KX2-361/Tirbanibulin) is a novel small molecule with a dual mechanism of action, functioning as both a Src kinase inhibitor and a tubulin polymerization inhibitor.[1][2] This dual activity makes it a promising candidate for cancer therapy, as it can simultaneously target pathways involved in cell proliferation, survival, and migration, as well as disrupt cell division. The HCT-116 cell line, a well-characterized human colorectal cancer line, is widely used to establish xenograft models for evaluating the in vivo efficacy of novel anti-cancer agents.[3][4]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through two primary mechanisms:
-
Src Kinase Inhibition: this compound is a non-ATP competitive inhibitor of Src kinase, a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in various cancers, including colorectal cancer.[2] By inhibiting Src, this compound can disrupt downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[2]
-
Tubulin Polymerization Inhibition: this compound binds to tubulin, preventing its polymerization into microtubules.[1][2] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[1]
Data Presentation
While specific data for this compound in HCT-116 xenografts is not publicly available, the following table summarizes representative data from a study using a close analog, KX2-391 (Tirbanibulin), in an HT29 colon cancer xenograft model, and data for a different Src inhibitor (SKI-606) in an HCT-116 model to provide an expected range of efficacy.
Table 1: Representative In Vivo Efficacy of Src and Tubulin Inhibitors in Colon Cancer Xenograft Models
| Compound | Cell Line | Mouse Strain | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| KX2-391 (Tirbanibulin) | HT29 | Nude | 5 mg/kg, oral, twice daily | Significant efficacy against tumor growth | [2] |
| SKI-606 | HCT-116 | Nude | 75 mg/kg, oral, twice daily | Inhibition of tumor growth | [5] |
Experimental Protocols
This section provides a detailed protocol for evaluating the in vivo efficacy of this compound in a subcutaneous HCT-116 xenograft model.
1. Cell Culture and Preparation
-
Cell Line: HCT-116 human colorectal carcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using Trypsin-EDTA. Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 1 x 10^7 cells/mL.[6]
2. Animal Model
-
Species: Female athymic nude mice or SCID mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in a specific pathogen-free (SPF) environment with controlled temperature and humidity, and a 12-hour light/dark cycle. Provide ad libitum access to food and water.
3. Tumor Implantation
-
Subcutaneously inject 0.1 mL of the HCT-116 cell suspension (1 x 10^6 cells) into the right flank of each mouse.
4. Tumor Monitoring and Grouping
-
Monitor tumor growth by measuring the length and width of the tumors with calipers twice a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
5. Drug Formulation and Administration
-
Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water). The formulation should be prepared fresh daily.
-
Dosing: Based on preclinical studies of similar compounds, a starting dose of 10-15 mg/kg administered orally once daily can be used.[2] Dose-response studies are recommended to determine the optimal dose.
-
Administration: Administer the drug or vehicle control to the respective groups via oral gavage for a predetermined period (e.g., 21 consecutive days).
6. Efficacy Evaluation
-
Tumor Volume: Continue to measure tumor volume twice weekly throughout the study.
-
Body Weight: Record the body weight of each mouse three times a week as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment.
-
Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at the end of study / Mean tumor volume of control group at the end of study)] x 100.
7. Pharmacodynamic and Histological Analysis
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis of Src phosphorylation and other relevant biomarkers.
-
The remaining tumor tissue can be fixed in 10% neutral buffered formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
Visualizations
Signaling Pathway of this compound (KX2-361/Tirbanibulin)
Caption: Dual mechanism of this compound targeting tubulin polymerization and Src kinase signaling.
Experimental Workflow for HCT-116 Xenograft Study
Caption: Workflow for evaluating this compound efficacy in an HCT-116 xenograft model.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IV-361 in PBMC Stimulation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peripheral Blood Mononuclear Cells (PBMCs) serve as a critical tool in immunological research and drug development, providing valuable insights into the human immune response. In vitro stimulation of PBMCs is a widely used method to assess the immunomodulatory effects of novel therapeutic candidates.[1] This document provides a detailed protocol for evaluating the activity of IV-361, a hypothetical immunomodulatory agent, using a PBMC stimulation assay. The protocol outlines the essential steps from PBMC isolation to data analysis and interpretation, enabling researchers to characterize the functional impact of this compound on immune cell populations.
Principle of the Assay
This assay quantifies the effect of this compound on T-cell activation and cytokine production in human PBMCs. PBMCs are stimulated in vitro with polyclonal activators, such as phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies, to mimic T-cell receptor (TCR) signaling.[1][2] The impact of this compound is assessed by measuring the expression of T-cell activation markers (e.g., CD69, CD25) and the secretion of key cytokines (e.g., IFN-γ, IL-2, TNF-α).[2] These readouts provide a functional assessment of the immunomodulatory properties of the compound.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| Ficoll-Paque PLUS | GE Healthcare | 17-1440-02 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| L-Glutamine | Gibco | 25030081 |
| Phytohemagglutinin (PHA-L) | Sigma-Aldrich | L2769 |
| Anti-Human CD3 Antibody | BioLegend | 300302 |
| Anti-Human CD28 Antibody | BioLegend | 302902 |
| This compound | In-house/Custom | N/A |
| Human IFN-γ ELISA Kit | R&D Systems | DIFY00 |
| Human IL-2 ELISA Kit | R&D Systems | D2050 |
| Human TNF-α ELISA Kit | R&D Systems | DTA00D |
| Anti-Human CD3-FITC | BioLegend | 300306 |
| Anti-Human CD4-PE | BioLegend | 300508 |
| Anti-Human CD8-APC | BioLegend | 301014 |
| Anti-Human CD69-PE/Cy7 | BioLegend | 310912 |
| Anti-Human CD25-APC/Cy7 | BioLegend | 302614 |
| Fixation/Permeabilization Kit | BD Biosciences | 554714 |
| Cell Staining Buffer | BioLegend | 420201 |
| Trypan Blue Solution | Thermo Fisher | T10282 |
Experimental Protocols
PBMC Isolation from Whole Blood
-
Dilute whole blood 1:1 with sterile Phosphate Buffered Saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing PBMCs at the plasma-Ficoll interface.
-
Transfer the PBMCs to a new 50 mL conical tube and wash with PBS.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).
-
Count the cells using a hemocytometer and assess viability with Trypan Blue. A viability of >95% is recommended.[2]
PBMC Stimulation Assay
-
Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for this compound).
-
Prepare the stimulation cocktail. For PHA stimulation, use a final concentration of 5 µg/mL. For anti-CD3/CD28 stimulation, use a final concentration of 1 µg/mL for each antibody.
-
Add 50 µL of the stimulation cocktail or medium (for unstimulated control) to the wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
Data Collection and Analysis
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentration of IFN-γ, IL-2, and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Gently resuspend the cell pellets in the 96-well plate with 100 µL of Cell Staining Buffer.
-
Transfer the cell suspensions to FACS tubes or a new 96-well V-bottom plate.
-
Add the antibody cocktail (Anti-CD3, -CD4, -CD8, -CD69, -CD25) to each sample.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Cell Staining Buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cells in 200 µL of Cell Staining Buffer for acquisition on a flow cytometer.
-
Acquire a minimum of 50,000 events per sample.
-
Analyze the data using appropriate flow cytometry software. Gate on lymphocyte populations based on forward and side scatter, then identify CD4+ and CD8+ T-cell subsets. Within these populations, quantify the percentage of cells expressing the activation markers CD69 and CD25.
Data Presentation
Table 1: Effect of this compound on Cytokine Production by Stimulated PBMCs
| Treatment | This compound (µM) | IFN-γ (pg/mL) ± SD | IL-2 (pg/mL) ± SD | TNF-α (pg/mL) ± SD |
| Unstimulated | 0 | 50 ± 15 | 25 ± 8 | 100 ± 25 |
| PHA (5 µg/mL) | 0 | 2500 ± 350 | 1500 ± 200 | 3000 ± 400 |
| PHA + this compound | 0.1 | 2250 ± 300 | 1350 ± 180 | 2700 ± 350 |
| PHA + this compound | 1 | 1500 ± 250 | 900 ± 150 | 1800 ± 280 |
| PHA + this compound | 10 | 750 ± 120 | 450 ± 80 | 900 ± 150 |
Table 2: Effect of this compound on T-Cell Activation Marker Expression
| Treatment | This compound (µM) | % CD69+ in CD4+ T-cells ± SD | % CD25+ in CD4+ T-cells ± SD | % CD69+ in CD8+ T-cells ± SD | % CD25+ in CD8+ T-cells ± SD |
| Unstimulated | 0 | 2.5 ± 0.8 | 5.1 ± 1.2 | 3.2 ± 0.9 | 6.5 ± 1.5 |
| PHA (5 µg/mL) | 0 | 65.2 ± 5.5 | 70.8 ± 6.2 | 75.4 ± 6.8 | 78.1 ± 7.1 |
| PHA + this compound | 0.1 | 58.1 ± 4.9 | 63.2 ± 5.8 | 67.3 ± 6.1 | 70.5 ± 6.5 |
| PHA + this compound | 1 | 40.5 ± 3.8 | 45.3 ± 4.1 | 48.9 ± 4.5 | 52.7 ± 5.0 |
| PHA + this compound | 10 | 15.8 ± 2.1 | 20.1 ± 2.5 | 18.2 ± 2.3 | 22.4 ± 2.8 |
Visualizations
Caption: Experimental workflow for the PBMC stimulation assay with this compound.
Caption: Hypothetical signaling pathway for T-cell activation and inhibition by this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability after isolation | - Overly vigorous mixing- Incorrect centrifuge speed- Temperature shock | - Handle cells gently- Ensure correct centrifuge settings- Maintain all solutions at room temperature |
| High background in unstimulated wells | - PBMC activation during isolation- Contamination | - Use fresh blood and handle gently- Maintain sterile technique |
| Low response to stimulation | - Suboptimal stimulant concentration- Poorly viable cells- Incorrect incubation time | - Titrate stimulant concentration- Use freshly isolated, healthy PBMCs- Optimize incubation time (24-72 hours) |
| High variability between replicates | - Pipetting errors- Uneven cell distribution | - Use calibrated pipettes- Ensure cells are well-mixed before plating |
Conclusion
This protocol provides a robust framework for assessing the immunomodulatory effects of the hypothetical compound this compound on human PBMCs. The combination of cytokine quantification and flow cytometric analysis of T-cell activation markers offers a comprehensive evaluation of the compound's activity. The presented data tables and visualizations serve as a guide for data presentation and interpretation. This assay can be adapted to screen other compounds and further explore the mechanisms of immune modulation.
References
Application Notes and Protocols for Immuno-Oncology Research
Topic: IV-361 Application in Immuno-Oncology Research
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and clinical trial databases, it has been determined that there is no specific immuno-oncology agent publicly designated as "this compound." The term "361" appears in various contexts within cancer research, most notably as the identifier for the KEYNOTE-361 clinical trial, which evaluated the efficacy of pembrolizumab (B1139204) (an anti-PD-1 antibody) in urothelial carcinoma.[1][2][3][4] Other mentions include the breast cancer cell line MDA-MB-361 and a dual Src/tubulin inhibitor known as KX2-361 , which is not primarily classified as an immuno-oncology agent.[5][6]
Therefore, detailed application notes and protocols for a compound named "this compound" in immuno-oncology research cannot be generated at this time due to the absence of a specific, publicly identified agent with this designation.
For researchers interested in the application of immunotherapy in oncology, we recommend consulting resources and protocols related to well-established agents and pathways. Information regarding immuno-oncology can be found in various resources covering topics such as:
-
Immune checkpoint inhibitors: These drugs block immune checkpoints, which are a normal part of the immune system that keeps immune responses from being too strong.[7]
-
T-cell transfer therapy: T-cells are taken from a patient, modified in a laboratory to better target cancer cells, and then re-infused into the patient.[7]
-
Monoclonal antibodies: These are lab-made versions of immune system proteins that can be designed to attack a very specific part of a cancer cell.
-
Treatment vaccines: These vaccines work to boost the immune system's response to cancer cells.
-
Immune system modulators: These substances are used to enhance the body's overall immune response.
We encourage researchers to specify a known immuno-oncology agent for the generation of detailed application notes and protocols.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. merck.com [merck.com]
- 3. Pembrolizumab alone or combined with chemotherapy versus chemotherapy as first-line therapy for advanced urothelial carcinoma (KEYNOTE-361): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dovepress.com [dovepress.com]
- 7. Immunotherapy in New Jersey | RWJBarnabas Health [rwjbh.org]
Troubleshooting & Optimization
IV-361 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of IV-361, a selective CDK7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is an orally active and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7) with a reported Ki (inhibitor constant) of ≤50 nM.[1][2] Its chemical name is N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide, and its CAS number is 2055741-39-2.[3] this compound exerts its anti-cancer activity by targeting CDK7, a key enzyme with dual roles in regulating the cell cycle and gene transcription.[2]
Q2: In what solvents is this compound soluble?
Q3: How should I prepare a stock solution of this compound?
A: A detailed protocol for preparing a stock solution in DMSO is provided in the "Experimental Protocols" section of this guide. It is crucial to use high-purity, anhydrous DMSO to ensure maximum solubility.[1]
Q4: I am having trouble dissolving this compound. What can I do?
A: Please refer to the "Troubleshooting Guide" for a step-by-step approach to address solubility issues. Common techniques include vortexing, gentle warming, and sonication.
Q5: What are the known resistance mechanisms to CDK7 inhibitors like this compound?
A: Resistance to some covalent CDK7 inhibitors has been associated with a mutation in the covalent binding site of the target, specifically a Cysteine to Serine substitution at position 312 (C312S).[4] While this compound is not specified as a covalent inhibitor, this provides insight into potential resistance mechanisms for this class of compounds.
Data Presentation
Table 1: Solubility of this compound
| Solvent/Formulation | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 90 mg/mL | 196.67 | Ultrasonic treatment may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[1] |
| Formulation 1 (for in vivo use) | ≥ 2.25 mg/mL | ≥ 4.92 | 10% DMSO, 40% PEG300, 5% Tween80, 45% Saline. Co-solvents should be added sequentially. Saturation is unknown.[3] |
| Formulation 2 (for in vivo use) | ≥ 2.25 mg/mL | ≥ 4.92 | 10% DMSO, 90% Corn Oil. Co-solvents should be added sequentially. Saturation is unknown.[3] |
| Ethanol (B145695) | Data not available | Data not available | Small-scale solubility testing is recommended. |
| PBS (Phosphate-Buffered Saline) | Data not available | Data not available | Expected to have low solubility. Small-scale solubility testing is recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 457.62 g/mol )
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator
-
Calibrated pipette
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.576 mg of this compound.
-
Calculation: 0.01 L x 0.01 mol/L x 457.62 g/mol = 0.004576 g = 4.576 mg
-
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube or amber vial.
-
Add DMSO: Add the desired volume of anhydrous DMSO (in this case, 1 mL) to the vial containing the this compound powder.
-
Dissolve the compound:
-
Cap the vial securely and vortex for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.
-
Gentle warming in a 37°C water bath for a short period can also aid dissolution.
-
-
Confirm dissolution: Visually inspect the solution to ensure that no solid particles remain. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | 1. Insufficient mixing. 2. Low-quality or hydrated DMSO. 3. Compound has aggregated. | 1. Vortex the solution for a longer duration. 2. Use fresh, high-purity, anhydrous DMSO.[1] 3. Use a water bath sonicator for 10-15 minutes or gently warm the solution to 37°C. |
| Precipitation occurs when diluting the DMSO stock solution in an aqueous buffer (e.g., cell culture media). | The final concentration of DMSO is too low to maintain solubility. | 1. Increase the final DMSO concentration in your working solution (typically up to 0.5% is tolerated by most cell lines, but should be optimized). 2. Prepare serial dilutions of the stock solution in DMSO before the final dilution into the aqueous buffer. |
| Inconsistent experimental results. | 1. Inaccurate stock solution concentration. 2. Degradation of the compound due to improper storage. | 1. Verify calculations and ensure accurate weighing of the compound. 2. Prepare fresh stock solutions and avoid multiple freeze-thaw cycles by storing in aliquots.[1] |
| Loss of inhibitor activity in cellular assays over time. | Development of resistance in the cell line. | Consider sequencing the CDK7 gene in the resistant cell line to check for mutations, such as the C312S mutation, which has been reported to confer resistance to some CDK7 inhibitors.[4] |
Visualizations
CDK7 Signaling Pathway
Caption: Dual roles of CDK7 in cell cycle and transcription, and inhibition by this compound.
Experimental Workflow: Preparing a Stock Solution
Caption: Workflow for the preparation of an this compound stock solution.
Troubleshooting Logic for Dissolution Issues
Caption: A logical approach to troubleshooting this compound dissolution problems.
References
Technical Support Center: IV-361 Stability and Handling
Disclaimer: Information on a specific molecule designated "IV-361" is not publicly available. The following troubleshooting guides and FAQs are representative examples for a hypothetical intravenous therapeutic agent, based on established principles of pharmaceutical stability testing for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound drug substance and formulated product?
A1: For long-term storage, the this compound drug substance should be stored at -20°C ± 5°C, protected from light. The lyophilized drug product should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[1]
Q2: How should this compound be reconstituted and diluted for in vitro/in vivo experiments?
A2: Reconstitute the lyophilized powder with sterile Water for Injection (WFI). Gently swirl the vial to dissolve the contents; do not shake. The reconstituted solution can then be further diluted to the desired concentration using a 5% dextrose solution or 0.9% saline. The specific volumes for reconstitution and dilution will depend on the desired final concentration.
Q3: What is the stability of this compound after reconstitution and dilution?
A3: The reconstituted solution of this compound is stable for up to 24 hours when stored at 2°C to 8°C. After dilution in an infusion bag, the solution should be used within 12 hours if stored at room temperature (25°C) or within 48 hours if refrigerated (2°C to 8°C).
Q4: What are the visual signs of this compound degradation?
A4: Any visual changes such as discoloration (e.g., development of a yellow tint), cloudiness, or the presence of particulate matter in the reconstituted or diluted solution may indicate degradation. Do not use if any of these are observed.
Q5: Is this compound sensitive to light?
A5: Yes, this compound is known to be moderately photosensitive. Both the drug substance and the reconstituted solutions should be protected from direct exposure to light. Amber vials or light-protective coverings for infusion bags are recommended.
Troubleshooting Guide
Issue 1: Precipitation observed upon reconstitution or dilution.
-
Question: I observed a precipitate forming after reconstituting the lyophilized this compound powder or during its dilution. What could be the cause and how can I resolve this?
-
Answer:
-
Potential Cause 1: Incorrect Reconstitution Solvent. Ensure you are using sterile Water for Injection (WFI) for initial reconstitution. Using buffers with certain pH values or salt concentrations might reduce the solubility of this compound.
-
Potential Cause 2: Temperature of the Diluent. Using a cold diluent directly from the refrigerator might decrease the solubility. Allow the diluent to come to room temperature before use.
-
Potential Cause 3: Incompatibility with Diluent. While this compound is compatible with 5% dextrose and 0.9% saline, other diluents may not be suitable.
-
Troubleshooting Steps:
-
Verify the correct reconstitution solvent and diluent were used.
-
Ensure the diluent was at room temperature.
-
Try reconstituting a new vial, ensuring the powder is fully dissolved with gentle swirling before further dilution.
-
-
Issue 2: The reconstituted solution has a slight yellow tint.
-
Question: My reconstituted this compound solution appears to have a pale yellow color. Is it still usable?
-
Answer:
-
Potential Cause 1: Minor Degradation. A slight yellowing may indicate a low level of degradation, potentially due to exposure to light or elevated temperatures.
-
Potential Cause 2: Lot-to-Lot Variability. Minor color variations can sometimes occur between different manufacturing lots.
-
Troubleshooting Steps:
-
Review the storage conditions of the vial prior to reconstitution.
-
Check the expiration date on the vial.
-
It is recommended to run a purity check using a validated analytical method (e.g., HPLC) to ensure the product meets specifications before use. If in doubt, use a new vial.
-
-
Issue 3: Inconsistent results in cell-based potency assays.
-
Question: I am seeing variable results in my cell-based assays using this compound. What could be affecting the compound's potency?
-
Answer:
-
Potential Cause 1: Adsorption to Labware. this compound may adsorb to certain types of plastics. This can lead to a lower effective concentration in your assay.
-
Potential Cause 2: Instability in Media. The compound may be unstable in the cell culture medium over the duration of the experiment, especially if the medium contains components that can react with this compound.
-
Potential Cause 3: Freeze-Thaw Cycles. Repeatedly freezing and thawing stock solutions can lead to degradation.
-
Troubleshooting Steps:
-
Consider using low-adsorption polypropylene (B1209903) or glass labware.
-
Assess the stability of this compound in your specific cell culture medium over the assay duration.
-
Prepare single-use aliquots of your stock solutions to avoid multiple freeze-thaw cycles.
-
-
Data and Protocols
Stability Data
Table 1: Long-Term Stability of Lyophilized this compound
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| 2-8°C | 0 months | 99.8 | White crystalline powder |
| 6 months | 99.7 | White crystalline powder | |
| 12 months | 99.5 | White crystalline powder | |
| 24 months | 99.2 | White crystalline powder | |
| 25°C / 60% RH | 0 months | 99.8 | White crystalline powder |
| 3 months | 98.1 | White crystalline powder | |
| 6 months | 96.5 | Slightly off-white powder |
Table 2: Forced Degradation Study of this compound in Solution (1 mg/mL)
| Condition | Duration | Purity (%) by HPLC | Major Degradant (% Area) |
| 0.1 M HCl | 24 hours | 85.2 | 12.3 (Deg-1) |
| 0.1 M NaOH | 24 hours | 78.9 | 18.5 (Deg-2) |
| 3% H₂O₂ | 24 hours | 92.1 | 6.8 (Deg-3) |
| Heat (80°C) | 48 hours | 95.8 | 3.1 (Deg-4) |
| Light (ICH Q1B) | 10 days | 97.3 | 1.9 (Deg-5) |
Experimental Protocol: HPLC Method for Stability Assessment
This method is designed to separate the active pharmaceutical ingredient (API) this compound from its potential degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
This compound reference standard and test samples.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
3. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1 mg/mL in the sample diluent.
-
For stability samples, dilute them with the sample diluent to a final concentration of approximately 0.5 mg/mL.
4. Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.
Visualizations
References
Technical Support Center: In Vivo Delivery of Small Molecule Inhibitors
Disclaimer: The compound "IV-361" is not clearly identified in publicly available scientific literature. This guide provides general troubleshooting advice for the in vivo delivery of small molecule inhibitors, with specific examples drawn from similarly named compounds such as NIDO-361 and KX2-361 to illustrate key concepts. Researchers should always refer to the specific documentation provided with their compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the in vivo delivery of small molecule inhibitors?
The most frequent hurdles researchers face during the in vivo delivery of small molecule inhibitors include poor aqueous solubility, compound instability, off-target effects, and difficulties in achieving desired pharmacokinetic and pharmacodynamic profiles. These challenges can lead to issues such as compound precipitation, low bioavailability, inconsistent results, and unexpected toxicity.
Q2: How do I choose the appropriate vehicle for my small molecule inhibitor?
The choice of vehicle is critical for successful in vivo delivery and depends on the physicochemical properties of your compound and the intended route of administration. A systematic approach to vehicle selection is recommended, starting with common solvents and assessing solubility on a small scale. For many hydrophobic compounds, a multi-component vehicle system is often necessary.
Q3: What are "on-target" and "off-target" effects, and how can I distinguish between them?
"On-target" effects are the desired pharmacological outcomes resulting from the inhibitor binding to its intended molecular target. "Off-target" effects occur when the inhibitor interacts with other molecules, leading to unintended biological consequences.[1][2][3][4] Distinguishing between these can be challenging but can be approached by using structurally unrelated inhibitors for the same target, performing dose-response analyses, and utilizing genetic knockdown techniques (e.g., siRNA, CRISPR) to validate that the observed phenotype is a direct result of inhibiting the primary target.[2]
Q4: Can off-target effects of a kinase inhibitor be beneficial?
In some instances, the off-target activities of a kinase inhibitor can contribute to its overall therapeutic efficacy, a concept known as polypharmacology.[2] For example, an inhibitor might beneficially impact multiple signaling pathways involved in a disease process, leading to a more robust therapeutic effect than targeting a single kinase.[2]
Troubleshooting Guides
Issue 1: Compound Precipitation or Poor Solubility
Symptoms:
-
Visible precipitate in the formulation vial.
-
Difficulty in achieving the desired concentration.
-
Inconsistent results between experiments.
Possible Causes:
-
The inherent low aqueous solubility of the compound.
-
Use of an inappropriate solvent or vehicle system.
-
Precipitation upon dilution into an aqueous environment.
Solutions:
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a mixture of water-miscible organic solvents (e.g., DMSO, PEG400, ethanol) to increase solubility. | Simple to prepare; can significantly improve solubility. | High concentrations of organic solvents can cause toxicity or off-target effects. |
| Surfactants | Employing agents like Tween 80 or Cremophor EL to form micelles that encapsulate the hydrophobic compound. | Can dramatically increase solubility and stability in aqueous solutions. | Potential for dose-limiting toxicity and can alter biological barriers. |
| pH Adjustment | Modifying the pH of the vehicle to ionize the compound, thereby increasing its solubility. | Effective for compounds with ionizable functional groups. | The pH must remain within a physiologically tolerable range for the animal. |
| Particle Size Reduction | Techniques like micronization or nanomilling to increase the surface area of the compound, enhancing its dissolution rate. | Can improve the bioavailability of orally administered drugs. | May require specialized equipment and expertise. |
Issue 2: Lack of Efficacy or Inconsistent Pharmacodynamic (PD) Response
Symptoms:
-
The expected therapeutic effect is not observed in the animal model.
-
High variability in the biological response between animals.
Possible Causes:
-
Poor bioavailability leading to insufficient drug concentration at the target site.
-
Rapid metabolism or clearance of the compound.
-
The compound may not effectively cross critical biological barriers (e.g., the blood-brain barrier).
Solutions:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of your compound. This will provide crucial data on its concentration in plasma and target tissues over time.[5][6][7][8]
-
Formulation Optimization: Based on PK data, you may need to reformulate your compound to improve its bioavailability.
-
Alternative Administration Routes: If one route (e.g., oral) is proving ineffective, consider others (e.g., intraperitoneal, intravenous) that may provide more direct and consistent systemic exposure.
-
Dose Escalation Study: Carefully increase the dose to determine if a therapeutic window can be achieved without significant toxicity.
Issue 3: Unexpected Toxicity or Adverse Events
Symptoms:
-
Weight loss, lethargy, or other signs of distress in the animals.
-
Organ damage observed during necropsy.
Possible Causes:
-
On-target toxicity due to inhibition of the target in vital organs.
-
Toxicity of the vehicle formulation.
Solutions:
-
Dose Reduction: Lower the dose to see if a therapeutic effect can be maintained with reduced toxicity.
-
Vehicle Toxicity Control: Always include a vehicle-only control group to ensure the observed toxicity is not due to the formulation itself.
-
In Vitro Off-Target Screening: Screen your compound against a panel of kinases or other potential targets to identify any off-target interactions.[2]
-
Histopathology: Conduct a thorough histopathological examination of major organs to identify the nature and extent of any toxicity.
Experimental Protocols
Protocol 1: Preparation of a Small Molecule Inhibitor Formulation
This protocol provides a general method for preparing a formulation for a poorly water-soluble compound using a co-solvent system.
Materials:
-
Small molecule inhibitor
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG400
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of the small molecule inhibitor in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the compound completely. Vortex thoroughly. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG400, Tween 80, and saline in the desired ratio (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% saline). The final concentration of DMSO should be kept as low as possible, ideally below 10%.
-
Slowly add the vehicle to the dissolved compound while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear.
-
Store the formulation according to the manufacturer's recommendations.
Protocol 2: Oral Gavage in Mice
Materials:
-
Animal restrainer
-
Flexible or rigid gavage needle (20-22 gauge for most adult mice)
-
Syringe with the prepared formulation
Procedure:
-
Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.[10][11][12]
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation.[10][11]
-
Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle if resistance is met.[12]
-
Once the needle is in the correct position, slowly administer the formulation.
-
Gently remove the needle in a single, smooth motion.
-
Monitor the animal for at least 10-15 minutes post-gavage for any signs of distress.[11][13]
Protocol 3: Intraperitoneal (IP) Injection in Mice
Materials:
-
Sterile syringe and needle (25-27 gauge)
-
Prepared formulation
Procedure:
-
Properly restrain the mouse to expose the abdomen.
-
The injection site is typically the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[14][15][16]
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[15]
-
Gently aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.[16]
-
Slowly inject the formulation.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Protocol 4: Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile syringe and needle (27-30 gauge)
-
Prepared formulation
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them easier to visualize.[17][18][19]
-
Place the mouse in a restrainer.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle, parallel to the vein.[17][18][20]
-
A successful insertion may result in a "flash" of blood in the needle hub.
-
Slowly inject the formulation. The vein should blanch as the solution displaces the blood. If a subcutaneous bleb forms, the injection is not in the vein.[17]
-
After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[18][21]
-
Return the animal to its cage and monitor for any adverse reactions.
Data Summary
Table 1: Overview of NIDO-361 and KX2-361
| Feature | NIDO-361 | KX2-361 |
| Primary Target | Androgen Receptor (AR)[22][23][24][25] | Src kinase and Tubulin[26][27][28][29][30][31] |
| Mechanism of Action | Binds to a distinct site on the AR to correct transcriptional dysregulation.[22][24][25] | Dual inhibitor of Src kinase activity and tubulin polymerization.[26][27][32] |
| Therapeutic Area | Spinal and Bulbar Muscular Atrophy (SBMA)[22][24][33] | Glioblastoma[27][28][30] |
| Route of Administration | Oral[23][33] | Oral[26][27][28] |
| Key In Vivo Feature | Aims to restore healthy cell function by modulating the mutated AR protein.[25][33] | Crosses the blood-brain barrier in mice.[27][31] |
Table 2: Example Pharmacokinetic Parameters for KX2-361 in Mice
| Parameter | Value | Unit |
| Dose | 20 | mg/kg |
| Cmax (Brain) | 4025 ± 319 | ng/g |
| Time to Cmax (Brain) | 15 | minutes |
| AUC (Brain) | 5044 ± 355 | h*ng/g |
| Data from MedChemExpress, citing in vivo studies in mice.[27] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Pharmacokinetics and Pharmacodynamics of Anticancer Drugs | Oncohema Key [oncohemakey.com]
- 7. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 8. bioivt.com [bioivt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. uac.arizona.edu [uac.arizona.edu]
- 16. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. research.vt.edu [research.vt.edu]
- 19. ltk.uzh.ch [ltk.uzh.ch]
- 20. depts.ttu.edu [depts.ttu.edu]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
- 22. trial.medpath.com [trial.medpath.com]
- 23. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 24. NIDO-361 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 25. Nido Biosciences Announces Publication of Collaborative Research Revealing Clinically Meaningful Endpoints for Spinal and Bulbar Muscular Atrophy [businesswire.com]
- 26. Kx2-361 | C24H24FN3O2 | CID 11545920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Discovery of Novel Dual Mechanism of Action Src Signaling and Tubulin Polymerization Inhibitors (KX2-391 and KX2-361) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. cenmed.com [cenmed.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. hra.nhs.uk [hra.nhs.uk]
Technical Support Center: Optimizing IV-361 Concentration for Cell Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the small molecule inhibitor IV-361 for various cell-based assays. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful and reproducible application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell-based assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve. A common approach is to use a logarithmic or semi-logarithmic dilution series, for instance, from 1 nM to 100 µM.[1] This wide range will help in identifying the effective concentration window for your specific cell line and assay. If the biochemical IC50 or Ki values for this compound are known, a starting concentration 5 to 10 times higher than these values can be a good starting point for achieving complete inhibition of the target's activity in a cellular context.[2]
Q2: How do I determine the optimal incubation time for this compound?
A2: The optimal incubation time depends on the mechanism of action of this compound and the specific biological question being investigated. It is recommended to perform a time-course experiment. This involves treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q3: What is the best way to dissolve and store this compound?
A3: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2] It is critical to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[1] To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C, protected from light.[1][2]
Q4: How does the presence of serum in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules like this compound, which can reduce the effective concentration of the compound available to the cells.[1] This is an important consideration when interpreting your results. If you suspect significant interference from serum, it may be necessary to perform experiments in serum-free or reduced-serum conditions.
Troubleshooting Guide
Issue 1: No observable effect of this compound at the tested concentrations.
-
Possible Cause 1: Concentration is too low.
-
Solution: Test a higher concentration range. Some compounds require higher concentrations to elicit a response in in-vitro settings.[1]
-
-
Possible Cause 2: Compound instability.
-
Solution: Ensure this compound is properly stored and handled. Prepare fresh dilutions for each experiment from a new aliquot of the stock solution.[1]
-
-
Possible Cause 3: Insensitive cell line or assay.
-
Solution: Verify that your cell line expresses the target of this compound. Use a positive control compound to ensure the assay is performing as expected.[1]
-
-
Possible Cause 4: Poor cell permeability.
-
Solution: The compound may not be efficiently crossing the cell membrane. While difficult to address without modifying the compound, this is a key consideration when interpreting a lack of effect.
-
Issue 2: High level of cell death observed across all concentrations of this compound.
-
Possible Cause 1: Compound-induced cytotoxicity.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH, or a live/dead stain) to determine the cytotoxic concentration range of this compound for your specific cell line. Adjust the experimental concentrations to be below the cytotoxic threshold.[1]
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding non-toxic levels (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to assess its effect.[1]
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Solution: Standardize cell culture parameters such as cell passage number, confluency, and media composition.[1]
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.[1]
-
-
Possible Cause 3: Compound degradation.
-
Solution: Prepare fresh dilutions of this compound for each experiment and minimize freeze-thaw cycles of the stock solution.[1]
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay
| This compound Concentration (µM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 6.2 |
| 1 | 52.3 ± 4.8 |
| 10 | 15.1 ± 3.9 |
| 100 | 5.4 ± 2.1 |
Table 2: Key Parameters for this compound Characterization
| Parameter | Description | Typical Value/Range |
| IC50 | Concentration of inhibitor required to reduce a biological response by 50%. | Dependent on cell line and assay. |
| EC50 | Concentration of a drug that gives half-maximal response. | Dependent on the specific effect measured. |
| LC50 | Lethal concentration that kills 50% of the test sample. | Determined through cytotoxicity assays. |
| Optimal Concentration | The concentration that gives the desired biological effect with minimal cytotoxicity. | Varies based on experimental goals. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its impact on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Plate reader
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) in cell culture medium. The concentration range should span from well below the expected IC50 to concentrations where toxicity might be expected.[3] Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[2]
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Incubate for a duration relevant to the assay endpoint (typically 24, 48, or 72 hours).[2]
-
MTT Assay: Add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals and measure the absorbance using a plate reader.[2]
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Assessing Target Engagement of this compound by Western Blotting
This protocol is for assessing the effect of this compound on the phosphorylation of its target protein.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against phosphorylated and total target protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed cells in multi-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total target protein, followed by incubation with the appropriate secondary antibodies.[2]
-
Detection: Visualize the protein bands using an appropriate detection method.
-
Analysis: Quantify the band intensities to determine the effect of this compound on target phosphorylation.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Workflow for determining the optimal inhibitor concentration.
Caption: Troubleshooting logic for weak or no inhibitor effect.
References
Technical Support Center: Managing IV-361 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the BET inhibitor IV-361 in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides potential solutions based on established mechanisms of BET inhibitor resistance.
| Issue | Possible Cause | Suggested Action |
| Decreased sensitivity to this compound (IC50 increase >10-fold) | 1. Upregulation of compensatory BET proteins: Cancer cells may upregulate other BET family members, like BRD2, to compensate for BRD4 inhibition.[1] 2. Activation of bypass signaling pathways: Pathways such as Wnt/β-catenin or PI3K/AKT/mTOR may be activated to restore expression of critical genes like MYC.[1][2][3] 3. Bromodomain-independent BRD4 function: Resistant cells may utilize a mechanism where BRD4 can support transcription without its bromodomains, rendering bromodomain inhibitors less effective.[4][5][6] | 1. Assess BRD2 expression: Perform Western blot or RT-qPCR to compare BRD2 levels in sensitive versus resistant cells. Consider combinatorial treatment with agents that also target BRD2. 2. Profile signaling pathways: Use Western blotting to check for activation of key proteins in the Wnt (β-catenin) and mTOR (p-AKT, p-mTOR) pathways. Consider co-treatment with inhibitors of these pathways.[1][2] 3. Investigate BRD4 chromatin binding: Perform ChIP-seq for BRD4 in the presence and absence of this compound to determine if it remains bound to chromatin in resistant cells.[4] |
| Maintained or restored MYC and BCL2 expression despite this compound treatment | 1. Wnt pathway activation: The Wnt/β-catenin pathway can drive MYC transcription independently of BRD4.[1][7] 2. Kinome reprogramming: Altered kinase signaling can lead to the reactivation of transcription factors that control MYC and BCL2 expression.[8] | 1. Inhibit Wnt signaling: Treat resistant cells with a Wnt pathway inhibitor in combination with this compound and assess MYC and BCL2 levels.[1] 2. Perform kinome profiling: Use antibody arrays or mass spectrometry to identify upregulated kinases in resistant cells and target them with specific inhibitors. |
| Cells enter a quiescent or senescent state instead of undergoing apoptosis | Cell cycle arrest: this compound can induce G1 cell cycle arrest.[6] Some cells may become senescent rather than dying. | Assess senescence markers: Perform β-galactosidase staining to detect senescent cells. Consider combination therapies with senolytic agents to eliminate these resistant cells. |
| Inconsistent results in cell viability assays | Experimental variability: Inconsistent seeding density, reagent quality, or incubation times can affect results. | Standardize protocols: Ensure consistent cell seeding, use fresh reagents, and adhere to a strict timeline for all experiments. Use a reference BET inhibitor like JQ1 as a positive control.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a BET (Bromodomain and Extra-Terminal) inhibitor. It works by binding to the bromodomains of BET proteins, primarily BRD4, which prevents them from reading acetylated histones on the chromatin. This displacement leads to the transcriptional suppression of key oncogenes such as MYC and anti-apoptotic genes like BCL2, thereby inhibiting cancer cell proliferation and promoting apoptosis.[9][10][11]
Q2: How can I generate an this compound resistant cancer cell line?
A2: You can generate a resistant cell line by long-term culture of the parental sensitive cell line in the presence of gradually increasing concentrations of this compound.[6][12][13] Start with a concentration around the IC50 value and incrementally increase the dose as the cells adapt and resume proliferation. This process can take several months. It is crucial to maintain a parallel culture of the parental cell line in the same media without the drug as a control.
Q3: What are the known mechanisms of resistance to BET inhibitors like this compound?
A3: Several mechanisms of resistance to BET inhibitors have been identified:
-
Upregulation of Compensatory Proteins: Increased expression of BRD2 can compensate for the inhibition of BRD4.[1]
-
Activation of Bypass Pathways: Upregulation of signaling pathways like Wnt/β-catenin and PI3K/AKT/mTOR can restore the expression of essential genes, bypassing the effect of BET inhibition.[1][2][3][14]
-
Bromodomain-Independent BRD4 Function: In some resistant cells, BRD4 can be recruited to chromatin and support transcription through a mechanism that does not require its bromodomains, making it insensitive to bromodomain inhibitors.[4][5][6]
-
Kinome Reprogramming: Cancer cells can alter their kinase signaling networks to maintain pro-survival signals despite BET inhibition.[8]
Q4: How can I confirm that my cell line has developed resistance to this compound?
A4: Resistance can be confirmed by performing a cell viability assay (e.g., MTS or CellTiter-Glo) to compare the IC50 value of this compound in the suspected resistant cell line to that of the parental sensitive cell line. A significant increase in the IC50 (typically >10-fold) indicates the development of resistance.[8][10]
Q5: What are some strategies to overcome this compound resistance?
A5: Rational combination therapies are a key strategy to overcome resistance. Based on the underlying resistance mechanism, you can consider:
-
Co-treatment with a Wnt pathway inhibitor if Wnt signaling is activated.[1]
-
Co-treatment with an mTOR inhibitor (e.g., everolimus) if the PI3K/AKT/mTOR pathway is upregulated.[2][3]
-
Targeting compensatory kinases identified through kinome profiling.
-
For bromodomain-independent resistance, exploring agents that target other domains of BRD4 or downstream effectors may be necessary.
Quantitative Data Summary
The following table provides a template for summarizing IC50 values of this compound and a reference BET inhibitor (e.g., JQ1) in sensitive parental and derived resistant cell lines.
| Cell Line | Parental IC50 (this compound, µM) | Resistant IC50 (this compound, µM) | Fold Resistance (this compound) | Parental IC50 (JQ1, µM) | Resistant IC50 (JQ1, µM) | Fold Resistance (JQ1) |
| Example Cancer Cell Line 1 | e.g., 0.5 | e.g., 12.5 | 25 | e.g., 0.4 | e.g., 10.0 | 25 |
| Example Cancer Cell Line 2 | e.g., 1.2 | e.g., 25.0 | ~21 | e.g., 1.0 | e.g., 22.5 | 22.5 |
Note: The fold resistance is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.[8]
Key Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Seed parental and this compound-resistant cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to attach overnight.
-
Prepare a 2x serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8]
Western Blot Analysis
Objective: To assess the protein levels of BRD4, c-Myc, and markers of signaling pathways.
Methodology:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15][16]
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-β-catenin, anti-p-mTOR, anti-GAPDH) overnight at 4°C.[15][17]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.[16]
Quantitative Real-Time PCR (RT-qPCR)
Objective: To measure the mRNA expression levels of MYC and BCL2.
Methodology:
-
Treat cells with this compound as required.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix and primers specific for MYC, BCL2, and a housekeeping gene (e.g., ACTB or GAPDH) for normalization.[10][18]
-
The cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.[18]
-
Calculate the relative gene expression using the ΔΔCt method.[18]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of the BET inhibitor this compound.
Caption: Major signaling pathways implicated in resistance to this compound.
Caption: A logical workflow for studying this compound resistance.
References
- 1. aBETting therapeutic resistance by Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase and BET Inhibitors Together Clamp Inhibition of PI3K Signaling and Overcome Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Distinct layers of BRD4-PTEFb reveal bromodomain-independent function in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Response and resistance to BET bromodomain inhibitors in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. benchchem.com [benchchem.com]
- 9. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-MYC and BCL2: Correlation between Protein Over-Expression and Gene Translocation and Impact on Outcome in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BET Inhibitor | Jacobio Pharma [jacobiopharma.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming BET inhibitor resistance in malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. origene.com [origene.com]
- 17. researchgate.net [researchgate.net]
- 18. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving IV-361 Bioavailability in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective CDK7 inhibitor, IV-361. Our goal is to help you overcome common challenges related to its oral bioavailability in animal models and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in animal models?
A1: this compound is a poorly water-soluble compound, requiring a specific formulation for effective oral delivery. A commonly used and effective vehicle is a co-solvent system. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1]. Another option that has been utilized is a mixture of 10% DMSO and 90% Corn Oil[1]. The choice of vehicle can depend on the specific animal model and experimental goals.
Q2: I am observing precipitation of this compound in my formulation. What should I do?
A2: Precipitation can be a significant issue when working with poorly soluble compounds. Ensure that you are adding the co-solvents sequentially and mixing thoroughly at each step as described in the provided protocol[1]. If precipitation persists, consider gently warming the solution. For the DMSO/PEG300/Tween-80/saline formulation, prepare it fresh before each use. If using the corn oil formulation, ensure the initial DMSO stock solution is clear before mixing with the oil[1].
Q3: What are the known pharmacokinetic properties of this compound?
A3: While specific pharmacokinetic parameters for this compound are not extensively published in the public domain, it is known to be orally bioactive. In vivo studies have shown that oral administration of 25 mg/kg/day of this compound can suppress tumor volume in HCT-116 xenograft models in mice by at least 46%[1][2]. This indicates that sufficient systemic exposure is achieved with appropriate formulation.
Q4: Can I use a simple aqueous suspension for this compound administration?
A4: Due to its low aqueous solubility, a simple aqueous suspension of this compound is not recommended. This will likely result in very low and highly variable absorption, leading to inconsistent in vivo efficacy. Utilizing a solubilizing formulation is crucial for achieving adequate bioavailability[3][4][5][6][7].
Troubleshooting Guide
Issue 1: Inconsistent or Low Efficacy in In Vivo Studies
Q: My in vivo experiments with orally administered this compound are showing inconsistent results or lower than expected efficacy. What are the potential causes and how can I troubleshoot this?
A: Inconsistent or low efficacy is often linked to suboptimal oral bioavailability. Here are several potential causes and troubleshooting steps:
-
Formulation Issues:
-
Precipitation: The compound may be precipitating out of the vehicle either before or after administration.
-
Solution: Visually inspect your formulation for any particulate matter before dosing. Prepare the formulation fresh for each experiment. Ensure the components of the vehicle are added in the correct order and mixed thoroughly[1].
-
-
Improper Vehicle Preparation: The ratio of co-solvents is critical for maintaining solubility.
-
Solution: Strictly adhere to the recommended formulation protocols. See the detailed experimental protocol below.
-
-
-
Dosing and Administration:
-
Inaccurate Dosing: Errors in calculating the dose volume or inaccurate administration can lead to variability.
-
Solution: Double-check your calculations for dose volume based on the animal's body weight. Use calibrated equipment for administration.
-
-
Gavage Errors: Improper oral gavage technique can lead to stress or administration into the lungs, affecting absorption.
-
Solution: Ensure personnel are properly trained in oral gavage techniques for the specific animal model.
-
-
-
Animal Model Factors:
-
Fasting Status: The presence or absence of food in the stomach can significantly alter the absorption of some drugs.
-
Solution: Standardize the fasting period for all animals before dosing. Typically, a 4-hour fast is sufficient.
-
-
Gastrointestinal pH: The pH of the GI tract can influence the solubility and stability of a compound.
-
Solution: While difficult to control, be aware that differences in GI physiology between animal strains or species could contribute to variability.
-
-
Issue 2: High Variability in Plasma Concentrations of this compound
Q: I am conducting pharmacokinetic studies and observing high inter-animal variability in the plasma concentrations of this compound. How can I reduce this?
A: High variability in plasma concentrations is a common challenge with orally administered, poorly soluble drugs. Here are some strategies to improve consistency:
-
Formulation Optimization:
-
Micronization/Nanosizing: Reducing the particle size of the drug can increase its surface area and improve dissolution rate and uniformity of absorption[5][7].
-
Solution: If you have access to the necessary equipment, consider micronization or creating a nanosuspension of this compound before incorporating it into the vehicle.
-
-
Lipid-Based Formulations: Formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption[5][6].
-
Solution: While more complex to develop, exploring lipid-based formulations could enhance bioavailability and reduce variability.
-
-
-
Protocol Standardization:
-
Strict Dosing Schedule: Administer the drug at the same time each day to minimize circadian influences on metabolism and absorption.
-
Controlled Environment: House animals in a controlled environment with consistent light-dark cycles, temperature, and humidity.
-
Quantitative Data Summary
The following table summarizes the known solubility and in vivo formulation data for this compound.
| Parameter | Value / Composition | Reference |
| Solubility in DMSO | 90 mg/mL (196.67 mM) | [1][2] |
| In Vivo Formulation 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [1] |
| Solubility in Formulation 1 | ≥ 2.25 mg/mL (4.92 mM) | [1] |
| In Vivo Formulation 2 | 10% DMSO + 90% Corn Oil | [1] |
| Solubility in Formulation 2 | ≥ 2.25 mg/mL (4.92 mM) | [1] |
| Effective Oral Dose in Mice | 25 mg/kg/day | [1][2] |
Experimental Protocols
Protocol for Preparation of this compound in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
This protocol is for the preparation of a 1 mL working solution of this compound at a concentration of 2.25 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Normal saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Prepare a 22.5 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 22.5 mg/mL.
-
Vortex or sonicate until the powder is completely dissolved and the solution is clear.
-
-
Add PEG300.
-
In a new tube, add 400 µL of PEG300.
-
Add 100 µL of the 22.5 mg/mL this compound/DMSO stock solution to the PEG300.
-
Mix thoroughly by vortexing until the solution is homogeneous.
-
-
Add Tween-80.
-
To the mixture from step 2, add 50 µL of Tween-80.
-
Mix thoroughly by vortexing.
-
-
Add Saline.
-
Add 450 µL of normal saline to the mixture.
-
Mix thoroughly by vortexing. The final solution should be clear.
-
-
Administration.
-
Administer the final formulation to the animals immediately after preparation. Do not store the final formulation.
-
Visualizations
Caption: Troubleshooting workflow for low bioavailability of this compound.
Caption: Components of a co-solvent formulation for this compound.
References
- 1. This compound | CDK | 2055741-39-2 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. veterinaria.org [veterinaria.org]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent In Vitro Results with IV-361 (KX2-361)
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results during in vitro experiments with the small molecule inhibitor IV-361, also known as KX2-361. This compound is a dual-mechanism inhibitor targeting both Src signaling and tubulin polymerization.[1]
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in IC50 values for this compound across different experimental batches. What are the potential causes?
A1: Inconsistent IC50 values are a common issue in in vitro assays and can stem from several factors:
-
Compound Stability and Handling: Small molecules can degrade if not stored properly or subjected to multiple freeze-thaw cycles. It is recommended to prepare fresh dilutions from a stable stock solution for each experiment.[2]
-
Cell Culture Conditions: Variations in cell passage number, cell health, and seeding density can alter the cellular response to a drug.[2][3] Using cells within a consistent passage range and ensuring they are healthy and at an optimal confluence is critical.[2]
-
Assay Protocol Deviations: Even minor variations in incubation times, reagent concentrations, or pipetting techniques can introduce significant errors.[2]
-
Solvent Effects: The final concentration of the solvent, typically DMSO, should be kept constant and at a non-toxic level (ideally ≤ 0.1%) across all wells, including vehicle controls.[2][4]
Q2: The inhibitory effect of this compound appears to be less potent at higher cell densities. Why might this be the case?
A2: A decrease in potency at higher cell densities can be attributed to several factors:
-
Reduced Compound Availability: A higher number of cells can lead to a greater number of target molecules, which may sequester the inhibitor and reduce its effective concentration.
-
Slower Cell Proliferation: Cells at a high confluency generally have a slower rate of proliferation. Since this compound inhibits tubulin polymerization, a process crucial for cell division, its effects may be less pronounced in slowly dividing cells.[4]
-
Cell-Cell Contact Signaling: Increased cell-to-cell contact can activate signaling pathways that may counteract the inhibitory effects of the drug.
Q3: How can we confirm that the observed cellular effects are due to the on-target activity of this compound and not off-target effects?
A3: Differentiating on-target from off-target effects is a critical step in validating your findings.[2] The following approaches can be helpful:
-
Use of a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of the intended target, use a different inhibitor with a distinct chemical structure that is known to target the same pathway.[2]
-
Phenotypic Comparison: Compare the cellular phenotype observed with this compound treatment to the known effects of other specific Src or tubulin polymerization inhibitors. Given this compound's dual mechanism, a combination of phenotypes related to both pathways would be expected.[1]
Troubleshooting Guides
Issue 1: Suspected Compound Precipitation
-
Symptoms: You observe a precipitate in your stock solution or in the cell culture wells after adding the compound. You may also see a very steep, non-sigmoidal dose-response curve.[5]
-
Troubleshooting Protocol:
-
Visually inspect all solutions under a microscope for any signs of precipitation.
-
If precipitation is suspected, try preparing a fresh dilution of the compound.
-
Consider adjusting the pH of the buffer, as the solubility of some compounds is pH-dependent.[2]
-
To mitigate aggregation-based inhibition, repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer and compare the dose-response curves. A significant reduction in inhibitory activity in the presence of a detergent suggests aggregation.[5]
-
Issue 2: Results Vary Between Replicates
-
Symptoms: High variability in the readouts between replicate wells treated with the same concentration of this compound.
-
Troubleshooting Protocol:
-
Review Pipetting Technique: Ensure pipettes are properly calibrated and that pipetting techniques are consistent to minimize errors in compound concentration.[2]
-
Check for Edge Effects: In plate-based assays, wells on the edge of the plate can be prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outer wells or ensure the plate is properly sealed and incubated in a humidified chamber.
-
Ensure Homogeneous Cell Seeding: An uneven distribution of cells across the plate will lead to variable results. Ensure the cell suspension is homogenous before and during plating.
-
Data Presentation
Table 1: Example of Experimental Parameters for Reproducible IC50 Determination
| Parameter | Recommended Value | Notes |
| Cell Line | e.g., A549, HT29, KM12[1] | Use authenticated cell lines. |
| Passage Number | < 20 | Keep consistent between experiments. |
| Seeding Density | Varies by cell line | Optimize for logarithmic growth phase during the assay. |
| This compound Stock Solution | 10 mM in DMSO | Store in aliquots at -80°C to avoid freeze-thaw cycles.[4] |
| Final DMSO Concentration | ≤ 0.1% | Keep consistent across all treatments, including controls.[2] |
| Incubation Time | 24, 48, or 72 hours | Optimize based on cell doubling time and experimental goals.[4] |
| Readout Assay | e.g., CellTiter-Glo®, MTT | Ensure the assay is not affected by the compound itself. |
Experimental Protocols
Protocol: Cell Viability Assay (96-Well Plate Format)
-
Cell Plating:
-
Trypsinize and count cells.
-
Seed cells at the predetermined optimal density in a 96-well plate and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 2X serial dilution of this compound in the complete cell culture medium.
-
Also, prepare a 2X vehicle control (medium with the same final DMSO concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the attached cells.
-
Add 100 µL of the 2X compound dilutions or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Viability Measurement (Using MTT):
-
Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours.
-
Add 100 µL of the SDS-HCl solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate at 37°C for another 4-18 hours.
-
Record the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percent viability relative to the vehicle control.
-
Plot the results on a semi-log graph (percent viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: A stepwise workflow for troubleshooting inconsistent in vitro experimental results.
Caption: this compound (KX2-361) inhibits both Src kinase and tubulin polymerization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: IV-361 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the investigational compound IV-361 in in vivo experiments. The aim is to help minimize toxicity and ensure the generation of reliable and reproducible data.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality at Predicted Therapeutic Doses
Possible Causes:
-
Acute Toxicity: The maximum tolerated dose (MTD) may be lower than anticipated.
-
Formulation Issues: Poor solubility or inappropriate vehicle may lead to precipitation, embolism, or altered pharmacokinetics.
-
Off-Target Effects: this compound may be inhibiting unintended kinases or other cellular targets, leading to unforeseen toxicities.[1][2]
-
Species-Specific Metabolism: The metabolic profile of this compound in the chosen animal model may differ significantly from in vitro predictions, leading to the accumulation of toxic metabolites.
Troubleshooting Steps:
-
Re-evaluate Dose-Response: Conduct a dose-range-finding study with smaller dose escalations to precisely determine the MTD.
-
Analyze Pharmacokinetics (PK) and Pharmacodynamics (PD):
-
Measure plasma and tissue concentrations of this compound at different time points to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Correlate drug exposure with on-target (e.g., inhibition of Src and tubulin polymerization) and off-target biomarker modulation.
-
-
Refine Formulation:
-
Assess the solubility and stability of this compound in the chosen vehicle.
-
Consider alternative formulation strategies, such as nanoformulations, to improve solubility and potentially reduce toxicity.[3]
-
-
Histopathological Analysis: Conduct thorough necropsies and histopathological examinations of all major organs from affected animals to identify target organs of toxicity.
-
Review Literature for Class-Related Toxicities: Investigate known toxicities of other Src or tubulin inhibitors to anticipate potential adverse effects.
Issue 2: Significant Body Weight Loss in Treated Animals
Possible Causes:
-
Gastrointestinal (GI) Toxicity: this compound may be causing nausea, vomiting, diarrhea, or decreased appetite.
-
Systemic Toxicity: General malaise or organ-specific toxicity can lead to reduced food and water intake.
-
Metabolic Disruption: Interference with key metabolic pathways could lead to weight loss.
Troubleshooting Steps:
-
Monitor Food and Water Consumption: Quantify daily intake to determine if weight loss is due to reduced consumption.
-
Clinical Observations: Carefully observe animals for signs of GI distress (e.g., diarrhea, hunched posture).
-
Blood Chemistry and Hematology: Analyze blood samples for markers of liver (ALT, AST), kidney (BUN, creatinine), and general health (CBC).
-
Dose Modification:
-
Reduce the dose of this compound to a level that is better tolerated.
-
Consider alternative dosing schedules (e.g., intermittent dosing) to allow for recovery between treatments.
-
-
Supportive Care: Provide nutritional supplements or hydration support if necessary, in consultation with veterinary staff.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo efficacy studies with this compound?
A1: The recommended starting dose should be determined from a prior Maximum Tolerated Dose (MTD) study. If an MTD study has not been conducted, a conservative approach is to start with a dose that is 1/10th of the in vitro IC50, after converting to an appropriate in vivo dose equivalent. It is critical to perform a dose-escalation study to establish a safe and effective dose range for your specific animal model and tumor type.
Q2: What is the best vehicle for in vivo administration of this compound?
A2: The choice of vehicle depends on the physicochemical properties of this compound. A common starting point for poorly soluble compounds is a formulation containing a mixture of solvents such as DMSO, PEG300, and saline. However, it is crucial to test the solubility and stability of this compound in the chosen vehicle before in vivo administration. A vehicle toxicity study (administering the vehicle alone) should always be included as a control group in your experiments.
Q3: How can I monitor for off-target effects of this compound in my in vivo model?
A3: Monitoring for off-target effects is crucial for understanding the complete pharmacological profile of this compound.[1][2][4] This can be achieved through:
-
Kinase Profiling: In vitro screening of this compound against a broad panel of kinases to identify potential off-target interactions.
-
In Vivo Biomarker Analysis: Measuring the activity of known off-target kinases or signaling pathways in tumor and normal tissues.
-
Comprehensive Toxicological Evaluation: Performing detailed histopathology on a wide range of tissues to identify any unexpected pathologies.
Q4: Are there any known mechanisms of resistance to this compound?
A4: As a dual inhibitor of Src and tubulin polymerization, potential resistance mechanisms could include:
-
Upregulation of bypass signaling pathways: Cancer cells may activate alternative pathways to circumvent the inhibition of Src.
-
Mutations in the drug-binding sites: Alterations in the amino acid sequence of Src or tubulin could reduce the binding affinity of this compound.
-
Increased drug efflux: Overexpression of drug transporters like P-glycoprotein could lead to reduced intracellular concentrations of this compound.
Data Presentation
Table 1: Hypothetical Dose-Range-Finding Study for this compound in Mice
| Dose Group (mg/kg) | Number of Animals | Morbidity/Mortality | Mean Body Weight Change (%) | Key Observations |
| Vehicle Control | 5 | 0/5 | +5% | Normal behavior |
| 10 | 5 | 0/5 | +2% | No observable adverse effects |
| 30 | 5 | 1/5 | -8% | Mild lethargy in 2 animals |
| 60 | 5 | 3/5 | -15% | Significant lethargy, ruffled fur |
| 100 | 5 | 5/5 | -22% | Severe toxicity, euthanasia required |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (5 mg/kg) | Intraperitoneal (15 mg/kg) |
| Cmax (ng/mL) | 50,993 | 816 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (ng*h/mL) | 12,345 | 4,567 |
| Half-life (h) | 2.5 | 4.1 |
| Bioavailability (%) | N/A | 30% |
(Note: Data in tables are hypothetical and for illustrative purposes only.)[5]
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent species (e.g., BALB/c mice), 6-8 weeks old.
-
Group Allocation: Randomly assign animals to at least 5 groups (n=5 per group): one vehicle control group and four dose-escalation groups of this compound.
-
Dose Selection: Based on in vitro data, select a starting dose and escalate by a factor of 2-3 for subsequent groups.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for 14 days.
-
Monitoring:
-
Record body weight and clinical signs of toxicity (e.g., changes in posture, activity, fur texture) daily.
-
Perform a complete blood count (CBC) and serum chemistry panel at baseline and at the end of the study.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of toxicity.
-
Histopathology: At the end of the study, perform a complete necropsy and collect major organs for histopathological analysis.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
-
Cell Line and Animal Model: Use a human cancer cell line known to be sensitive to this compound in vitro (e.g., MDA-MB-231) and an appropriate immunodeficient mouse model (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume with calipers 2-3 times per week.
-
Group Allocation: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group): vehicle control, this compound at one or two doses below the MTD, and a positive control (standard-of-care chemotherapy), if applicable.
-
Treatment: Administer treatments according to the planned schedule and route.
-
Monitoring:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe for any signs of toxicity.
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size.
-
Analysis:
-
Collect tumors and major organs for histopathological and biomarker analysis (e.g., immunohistochemistry for p-Src).
-
Analyze tumor growth inhibition and compare treatment groups.
-
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for assessing in vivo toxicity.
References
- 1. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of CDK7 Inhibitors: IV-361 vs. THZ1
This guide provides a detailed comparison between IV-361, a novel cyclin-dependent kinase 7 (CDK7) inhibitor, and THZ1, a widely studied first-in-class covalent CDK7 inhibitor. The comparison is intended for researchers, scientists, and drug development professionals, focusing on mechanism of action, preclinical performance, and selectivity, supported by available experimental data.
Introduction to CDK7 as a Therapeutic Target
Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in regulating two fundamental cellular processes: transcription and cell cycle progression.[1][2][3] As a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for initiating gene transcription.[1][3] Additionally, as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, CDK7 activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which govern the transitions between cell cycle phases.[3][4]
Given that cancer cells often exhibit high transcriptional activity and uncontrolled proliferation, they are particularly dependent on CDK7 activity.[2][3] This dependency makes CDK7 an attractive therapeutic target in oncology. Inhibition of CDK7 can simultaneously halt cell cycle progression and disrupt the transcription of key oncogenes and anti-apoptotic proteins, leading to cancer cell death.[3][5]
Mechanism of Action of Covalent CDK7 Inhibitors
Both this compound and THZ1 are covalent inhibitors that function by forming an irreversible bond with a specific cysteine residue (Cys312) located near the ATP-binding pocket of the CDK7 protein.[6] This covalent modification permanently inactivates the enzyme. This mechanism provides a high degree of potency and selectivity. The dual inhibition of CDK7's transcriptional and cell cycle functions forms the basis of their anti-cancer activity.
Comparative Performance and Selectivity
While both compounds target CDK7, available data suggests potential differences in their selectivity and, consequently, their biological effects. THZ1 is a well-characterized tool compound, whereas this compound is a newer agent with limited publicly available data, primarily from a conference presentation by Johnson & Johnson where the compound was referred to as "[I]".[7]
Table 1: Comparison of Biochemical and Cellular Activity
| Parameter | This compound (as compound "[I]") | THZ1 |
| Binding Mechanism | Covalent (irreversible) | Covalent (irreversible) |
| Target Residue | Cys312 implied | Cys312[6] |
| CDK7 Potency | IC50: 57 nM (p-RNAPII Ser5 in A549 cells)[7] | IC50: 3.2 nM (biochemical)[8] |
| Kinase Selectivity | >100-fold selective for CDK7 over other CDKs[7] | Also inhibits CDK12 and CDK13[8] |
| Cell Line Sensitivity | Potent anti-proliferative activity in CDK7 WT cells (OCI-AML3 IC50: 4 nM); inactive in C312-mutant cells (IC50: 3980 nM)[7] | Potent in T-ALL, multiple myeloma, NSCLC, and other cancer cell lines[6][9][10] |
| Reported Cellular Effects | Inhibition of RNAPII phosphorylation[7] | Inhibition of RNAPII phosphorylation, cell cycle arrest, apoptosis, downregulation of MYC and MCL-1[6][10][11] |
Key Differences:
-
Selectivity: A key differentiator appears to be selectivity. This compound is reported to be highly selective for CDK7.[7] In contrast, THZ1 is known to have potent off-target activity against the closely related kinases CDK12 and CDK13.[8] This polypharmacology of THZ1 contributes to its potent transcriptional suppression but may also be responsible for some toxicities.[12][13] The higher selectivity of this compound could potentially translate to a better therapeutic window.
-
Potency: Direct comparison of IC50 values is challenging due to different assay conditions. THZ1 shows a biochemical IC50 of 3.2 nM, while the reported value for this compound is a cellular IC50 of 57 nM for inhibiting the phosphorylation of an RNAPII substrate.[7][8] However, in a cellular anti-proliferation assay, this compound showed an IC50 of 4 nM in OCI-AML3 cells, demonstrating high cellular potency.[7]
In Vivo Preclinical Data
Both inhibitors have demonstrated anti-tumor activity in animal models.
Table 2: Comparison of In Vivo Efficacy
| Parameter | This compound (as compound "[I]") | THZ1 |
| Administration Route | Oral bioavailability reported[7] | Intraperitoneal (i.p.) or intravenous (i.v.) injection[8][9][14] |
| Efficacy | Potent tumor growth inhibition in murine xenografts[7] | Suppresses tumor growth in xenograft models of NSCLC, urothelial carcinoma, and GIST[9][14][15] |
| Tolerability | No significant effect on body weight at efficacious doses[7] | Generally well-tolerated with no significant body weight loss reported in multiple studies[8][9] |
| Pharmacokinetics | Half-life (IV): Mouse: 1.49h, Rat: 1.55h, Dog: 1.81h[7] | Data not specified in provided abstracts. |
Experimental Methodologies
The characterization of CDK7 inhibitors like this compound and THZ1 involves a series of standard preclinical assays.
A. In Vitro Kinase Inhibition Assay (LanthaScreen™)
-
Objective: To determine the biochemical potency (IC50) of an inhibitor against the purified CDK7 enzyme.
-
Protocol:
-
Recombinant CDK7/Cyclin H/MAT1 complex is incubated with a europium-labeled anti-tag antibody and a fluorescently-labeled ATP tracer.
-
Serial dilutions of the test inhibitor (e.g., THZ1) are added to the reaction wells.
-
The reaction is incubated to allow binding to reach equilibrium.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. When the tracer is bound to the kinase, energy transfer occurs.
-
The inhibitor displaces the tracer, leading to a decrease in the FRET signal.
-
IC50 values are calculated by plotting the percent inhibition against the log of inhibitor concentration. A time-dependent assay can confirm covalent binding, where potency increases with pre-incubation time.[6]
-
B. Cellular Proliferation Assay (CellTiter-Glo®)
-
Objective: To measure the effect of the inhibitor on cancer cell viability and determine the GI50 (concentration for 50% growth inhibition).
-
Protocol:
-
Cancer cells (e.g., Jurkat T-ALL cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the inhibitor (e.g., this compound or THZ1) for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity, is added to each well.
-
Luminescence is measured using a plate reader.
-
Data is normalized to vehicle-treated controls, and GI50 values are determined using non-linear regression analysis.[15]
-
C. Western Blot for Target Engagement
-
Objective: To confirm that the inhibitor engages its target in cells by measuring the phosphorylation of a direct downstream substrate, RNAPII.
-
Protocol:
-
Cells are treated with the inhibitor at various concentrations and time points.
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-RNAPII (Ser2, Ser5, Ser7), total RNAPII, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A reduction in the phospho-RNAPII signal indicates target engagement.[6][8]
-
D. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy and tolerability of the inhibitor in a living organism.
-
Protocol:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells (e.g., H460 NSCLC cells).[9]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered at a specified dose and schedule (e.g., 10 mg/kg, daily, i.p.).[14]
-
Tumor volume and animal body weight are measured regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic analysis (e.g., IHC for Ki67 or cleaved caspase-3).[9][15]
-
Summary and Conclusion
Both this compound and THZ1 are potent, covalent inhibitors of CDK7 that have demonstrated significant anti-tumor activity in preclinical models.
-
THZ1 is a foundational tool compound that has been instrumental in validating CDK7 as a cancer target.[6][16] Its potent activity is well-documented across numerous cancer types.[9][10][15][17][18] However, its known off-target activity against CDK12/13 complicates the interpretation of its biological effects and may present a liability for clinical development.[12][13]
-
This compound represents a next-generation CDK7 inhibitor. Based on limited available data, it appears to have high selectivity for CDK7 over other kinases, including other CDKs.[7] This improved selectivity could offer a wider therapeutic index. Furthermore, its reported oral bioavailability is a significant advantage for clinical development.[7]
References
- 1. What are CDK7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 3. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 5. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible covalent CDK7 inhibitor exhibits potent occupancy, antitumor activity in vivo | BioWorld [bioworld.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]
- 17. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CDK7 inhibition by THZ1 suppresses cancer stemness in both chemonaïve and chemoresistant urothelial carcinoma via the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of IV-361 and SY-1365 Efficacy in Oncology
A comprehensive review of the available preclinical and clinical data on the CDK7 inhibitor SY-1365 reveals a promising anti-tumor agent, though its clinical development was ultimately discontinued. In contrast, a thorough search of scientific literature and clinical trial databases yielded no publicly available information on a compound designated as IV-361. Therefore, a direct comparative efficacy analysis between this compound and SY-1365 is not possible at this time.
This guide will focus on presenting the detailed efficacy data for SY-1365, including its mechanism of action, preclinical findings, and clinical trial results, to provide a thorough understanding of this agent for researchers, scientists, and drug development professionals.
SY-1365: A Selective CDK7 Inhibitor
SY-1365, also known as Mevociclib, is a potent and selective, covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2] CDK7 is a crucial enzyme involved in both the regulation of the cell cycle and the control of gene expression through transcription.[3] By inhibiting CDK7, SY-1365 disrupts these fundamental cellular processes, leading to the suppression of tumor cell growth and the induction of apoptosis (programmed cell death).[1][2]
Mechanism of Action
The primary mechanism of action for SY-1365 is the inhibition of CDK7. This kinase is a component of the CDK-activating kinase (CAK) complex, which is responsible for activating other CDKs involved in cell cycle progression. Additionally, CDK7 is a part of the general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA polymerase II, a key step in the transcription of many genes, including oncogenes.[3] The inhibition of CDK7 by SY-1365 leads to a unique dual effect: disruption of the cell cycle and suppression of oncogenic transcription.
Preclinical Efficacy of SY-1365
SY-1365 demonstrated significant anti-tumor activity across a range of preclinical models, including solid tumors and hematologic malignancies.
In Vitro Studies
In cell-based assays, SY-1365 showed potent anti-proliferative effects in various cancer cell lines with low nanomolar EC50 values.[4] It was found to be particularly effective in triple-negative breast cancer (TNBC), ovarian cancer, colorectal cancer, and lung cancer cell lines, where it rapidly induced apoptosis.[4]
| Cell Line Type | Efficacy Metric | Result | Citation |
| Various Solid Tumors | EC50 | Low nM range | [4] |
| Leukemia Cells | Apoptosis | Induced | [4] |
| Non-malignant Cells | Apoptosis | Not induced | [4] |
In Vivo Studies
SY-1365 exhibited substantial tumor growth inhibition in multiple patient-derived xenograft (PDX) models of TNBC.[4] In preclinical models of high-grade ovarian cancer, alterations in the RB pathway were predictive of response to SY-1365.[5] Specifically, 90% of PDX models with RB pathway alterations responded to treatment.[5] Furthermore, in models of heavily pretreated ovarian cancer, SY-1365 demonstrated potent anti-tumor activity, suggesting its potential in resistant disease.[6] In animal models of acute myeloid leukemia (AML), SY-1365 showed significant anti-tumor effects as a single agent and enhanced growth inhibition when combined with the BCL2 inhibitor venetoclax.[3]
| Cancer Model | Treatment | Key Findings | Citation |
| TNBC PDX Models | SY-1365 Monotherapy | Substantial tumor growth inhibition | [4] |
| High-Grade Ovarian Cancer PDX | SY-1365 Monotherapy | 90% response rate in models with RB pathway alterations | [5] |
| Heavily Pretreated Ovarian Cancer Models | SY-1365 Monotherapy | Potent anti-tumor activity | [6] |
| AML Xenograft Models | SY-1365 Monotherapy | Substantial anti-tumor effects | [3] |
| AML Xenograft Models | SY-1365 + Venetoclax | Enhanced tumor growth inhibition | [3] |
Clinical Efficacy of SY-1365
SY-1365 advanced into a Phase 1 clinical trial (NCT03134638) to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with advanced solid tumors.[7][8]
Phase 1 Clinical Trial (NCT03134638)
The dose-escalation portion of the trial included 32 patients with various advanced solid tumors, most commonly ovarian and breast cancer.[9] The study demonstrated proof-of-mechanism at tolerable doses, with SY-1365 showing dose-dependent effects on CDK7 occupancy and downstream gene expression.[9] Early signs of single-agent clinical activity were observed.[9] A twice-weekly dose of 80 mg/m² was selected for the expansion cohorts.[9]
However, in October 2019, Syros Pharmaceuticals announced the discontinuation of the development of SY-1365.[10] The decision was based on initial clinical activity and tolerability data from the expansion phase, which did not support an optimal profile for patients.[10] The company subsequently shifted its focus to a more potent and selective oral CDK7 inhibitor, SY-5609.[10]
Experimental Protocols
Detailed experimental protocols for the preclinical studies cited are not fully available in the public domain. However, the general methodologies can be outlined.
In Vitro Cell-Based Assays:
-
Cell Viability/Proliferation: Cancer cell lines were likely treated with increasing concentrations of SY-1365 for a defined period (e.g., 72 hours). Cell viability would then be assessed using standard methods such as MTT or CellTiter-Glo assays to determine the EC50 values.
-
Apoptosis Assays: To confirm the induction of apoptosis, treated cells would be stained with markers like Annexin V and propidium (B1200493) iodide and analyzed by flow cytometry.
In Vivo Animal Models:
-
Xenograft Models: Human cancer cell lines or patient-derived tumor fragments (PDXs) were implanted into immunocompromised mice.
-
Treatment and Monitoring: Once tumors reached a certain size, mice were treated with SY-1365 or a vehicle control. Tumor volume and body weight were monitored regularly.
-
Endpoint Analysis: At the end of the study, tumors were excised and could be analyzed for biomarkers of drug activity.
Conclusion
SY-1365 demonstrated a strong preclinical rationale and early clinical signals as a selective CDK7 inhibitor. Its dual mechanism of action, affecting both cell cycle and transcription, made it a promising therapeutic candidate in various cancers, particularly those with transcriptional dependencies. However, the discontinuation of its clinical development due to an unfavorable risk-benefit profile highlights the challenges in translating preclinical efficacy into clinical success.
The absence of any public information on this compound prevents a comparative analysis. Future research and publications may shed light on this compound, allowing for a future comparison. For now, the extensive data available for SY-1365 provides valuable insights into the therapeutic potential and challenges of targeting CDK7 in oncology.
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Characterization of SY-1365, a Selective, Covalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. academic.oup.com [academic.oup.com]
- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 9. Syros Announces Dose Escalation Data from Phase… | Flagship Pioneering [flagshippioneering.com]
- 10. fiercebiotech.com [fiercebiotech.com]
A Comparative Analysis of IV-361 and Other Selective CDK7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Selectivity and Methodologies
The emergence of selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors marks a significant advancement in the pursuit of targeted cancer therapies. CDK7's dual role in regulating the cell cycle and transcription makes it a compelling target for therapeutic intervention. This guide provides a comparative overview of the investigational CDK7 inhibitor IV-361 against other notable selective inhibitors: samuraciclib (B608046) (CT7001), SY-5609, and QS1189. The focus is on the quantitative selectivity of these compounds and the experimental methodologies employed in their validation.
Kinase Selectivity Profile
The following table summarizes the reported inhibitory activities of this compound and its counterparts against CDK7 and other selected kinases, offering a quantitative comparison of their selectivity.
| Inhibitor | Target Kinase | Potency (IC50/Ki/Kd) | Selectivity vs. Other Kinases |
| This compound | CDK7 | Ki ≤ 50 nM [1] | CDK2: Ki ≥ 1000 nM[1] PLK1: Ki ≥ 5000 nM[1] |
| Samuraciclib (CT7001) | CDK7 | IC50 = 41 nM [2] | 45-fold vs. CDK1 (IC50 = 1845 nM)[2] 15-fold vs. CDK2 (IC50 = 578 nM)[2] 230-fold vs. CDK5 (IC50 = 9430 nM)[2] 30-fold vs. CDK9 (IC50 = 1230 nM)[2] |
| SY-5609 | CDK7 | Kd = 0.065 nM [3] | >49,000-fold vs. CDK2 (Ki = 2600 nM)[3][4] >16,000-fold vs. CDK9 (Ki = 960 nM)[3][4] >13,000-fold vs. CDK12 (Ki = 870 nM)[3][4] |
| QS1189 | CDK7 | IC50 = 15 nM [5] | Shows similar inhibition of CDK16, CDK2, and CDK5[5] |
Experimental Methodologies
The determination of kinase selectivity is paramount in the development of targeted inhibitors. Below are the general experimental protocols employed to characterize the inhibitors discussed.
Biochemical Kinase Inhibition Assays
These assays are fundamental in quantifying the direct inhibitory effect of a compound on the enzymatic activity of purified kinases.
-
General Protocol for Samuraciclib and similar ATP-competitive inhibitors: [2]
-
Reagents and Materials: Purified recombinant kinases (e.g., CDK7/CycH/MAT1, CDK2/CycE), a kinase-specific peptide substrate, ATP, a kinase reaction buffer, the inhibitor stock solution (typically in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serial dilutions of the inhibitor are prepared in the kinase reaction buffer. b. The purified kinase is added to the wells of a 384-well plate. c. The serially diluted inhibitor is then added to the wells. d. The kinase and inhibitor are pre-incubated to allow for binding. e. The kinase reaction is initiated by the addition of the peptide substrate and ATP. f. The reaction is allowed to proceed for a defined period at a controlled temperature. g. The reaction is stopped, and the amount of product (e.g., ADP) is quantified using a detection reagent. h. The IC50 values are calculated by fitting the data to a dose-response curve.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to its target kinase. This method was utilized in the characterization of SY-5609.[4][6]
-
General Protocol for SY-5609: [4][6]
-
Immobilization: The purified CDK7/Cyclin H dimer is immobilized on a sensor chip.
-
Binding: A solution containing SY-5609 at various concentrations is flowed over the sensor chip surface.
-
Detection: The binding of SY-5609 to the immobilized CDK7 is detected as a change in the refractive index, which is proportional to the change in mass on the sensor surface.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.
-
Cellular Thermal Shift Assay (CeTSA)
CeTSA is employed to verify target engagement within a cellular context. This method assesses the thermal stabilization of a target protein upon ligand binding.[7]
-
General Protocol:
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
The cells are then lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble target protein at each temperature is quantified by Western blotting or other protein detection methods.
-
The binding of the inhibitor stabilizes the target protein, resulting in a higher melting temperature compared to the vehicle-treated control.
-
CDK7 Signaling Pathway and Point of Inhibition
CDK7 plays a central role in two fundamental cellular processes: cell cycle progression and transcription. The diagram below illustrates these pathways and the point of intervention for CDK7 inhibitors.
Caption: Dual inhibition of cell cycle and transcription by CDK7 inhibitors.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a novel kinase inhibitor.
Caption: Workflow for determining kinase inhibitor selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The CDK7 inhibitor CT7001 (Samuraciclib) targets proliferation pathways to inhibit advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
IV-361: A Comparative Analysis in Glioblastoma and Other Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of IV-361 (also known as KX2-361), a novel dual-mechanism inhibitor, against other therapeutic alternatives in various cancer types. The information is supported by preclinical experimental data to aid in the evaluation of its potential for further development.
Overview of this compound
This compound is a small molecule inhibitor with a unique dual mechanism of action, targeting both Src kinase signaling and tubulin polymerization.[1][2] This dual activity suggests a broad therapeutic window and the potential to overcome resistance mechanisms associated with single-target agents. A significant feature of this compound is its ability to cross the blood-brain barrier, making it a promising candidate for brain malignancies.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects through two distinct pathways:
-
Src Kinase Inhibition: this compound inhibits the autophosphorylation of Src kinase, a non-receptor tyrosine kinase frequently overexpressed in various cancers.[1][2] By blocking Src, it disrupts downstream signaling pathways involved in cell proliferation, survival, and migration.
-
Tubulin Polymerization Inhibition: this compound directly binds to tubulin, disrupting microtubule dynamics, which is essential for cell division, leading to cell cycle arrest and apoptosis.[1][2]
Comparative Efficacy in Glioblastoma
Glioblastoma (GBM) is the primary indication for which this compound has been extensively studied due to its ability to penetrate the blood-brain barrier. Preclinical studies have demonstrated its potent activity against various human and murine glioma cell lines, including those resistant to the standard-of-care chemotherapy, temozolomide (B1682018) (TMZ).[3]
In Vitro Studies
This compound has shown low nanomolar efficacy in inhibiting the growth of a range of central nervous system (CNS) tumor cell lines.
| Cell Line | Cancer Type | This compound GI50 (nM) | Dasatinib GI50 (nM) |
| U87 | Glioblastoma | 76 | 1586 |
| GL261 | Glioma (murine) | 57 | 18 |
| T98G | Glioblastoma (TMZ-resistant) | 14 | Not Tested |
| Daoy | Medulloblastoma | 16 | 2927 |
| SK-N-MC | Neuroepithelioma | 8 | 5114 |
| SW1088 | Astrocytoma | 26 | 898 |
| LN-18 | Glioma | 2.9 | 565 |
| SK-N-FI | Neuroblastoma | 11 | 13 |
| U118 | Glioma | 29 | Not Tested |
| U138 | Glioma | 51 | Not Tested |
| U373 | Glioma | 54 | Not Tested |
Table 1: Comparative in vitro activity of this compound and Dasatinib in CNS tumor cell lines.
In Vivo Studies
In an orthotopic GL261 glioma mouse model, orally administered this compound demonstrated a significant survival benefit compared to both vehicle control and temozolomide.[1]
A key study showed that while temozolomide provided a modest survival benefit, this compound treatment led to a significant increase in long-term survival in mice with orthotopic GL261 gliomas.[1] The combination of this compound and temozolomide appeared to provide the most significant survival advantage.
Performance in Other Cancer Types
While glioblastoma is the most studied indication, the dual mechanism of this compound suggests its potential in other solid tumors. Preclinical data for a close analog of this compound (compound 7) demonstrated activity against colon and non-small cell lung cancer (NSCLC) cell lines.
| Cell Line | Cancer Type | Analog of this compound GI50 (µM) |
| HT29 | Colon Cancer | 0.88 |
| KM12 | Colon Cancer | 0.41 |
| A549 | NSCLC | 1.03 |
Table 2: In vitro activity of an this compound analog in colon and NSCLC cell lines.
Further investigation is warranted to evaluate the efficacy of this compound itself in these and other cancer types.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or comparator drugs for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The GI50 (concentration causing 50% growth inhibition) is calculated from the dose-response curves.
Orthotopic GL261 Glioma Mouse Model
-
Cell Culture: GL261 murine glioma cells are cultured in appropriate media.
-
Intracranial Injection: Syngeneic C57BL/6 mice are anesthetized, and a burr hole is drilled into the skull. A stereotactic frame is used to inject GL261 cells into the striatum of the brain.
-
Treatment: Oral administration of this compound, temozolomide, the combination, or vehicle is initiated a few days after tumor cell implantation and continued for a specified duration.
-
Monitoring: Animal survival is monitored daily. Tumor growth can be non-invasively monitored using magnetic resonance imaging (MRI).
-
Endpoint: The study endpoint is typically determined by the onset of neurological symptoms or a predefined tumor volume.
Western Blot for Src Phosphorylation
-
Cell Lysis: Cells treated with this compound are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Src (p-Src Tyr416) and total Src.
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified to determine the ratio of phosphorylated Src to total Src.
Conclusion
This compound is a promising dual-mechanism inhibitor with significant preclinical activity in glioblastoma, including in temozolomide-resistant models. Its ability to cross the blood-brain barrier and its unique mechanism of action warrant further investigation. While data in other cancer types is still emerging and primarily based on an analog compound, the broad-spectrum activity of this class of inhibitors suggests potential for wider applications. The provided experimental data and protocols offer a solid foundation for researchers and drug development professionals to design further studies to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Mouse Glioblastoma Orthotopic Model Using the GLi-261 Cell Line | Borzov | Biological Products. Prevention, Diagnosis, Treatment [biopreparations.ru]
- 3. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Showdown: Investigational Agent IV-361 (KX2-361) Versus Standard Chemotherapy in Glioblastoma
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the investigational agent IV-361 (KX2-361) and the current standard-of-care chemotherapy, temozolomide (B1682018) (TMZ), for the treatment of glioblastoma (GBM). The comparison is based on available preclinical data, offering a glimpse into a novel therapeutic strategy for this aggressive brain tumor. It is important to note that direct comparative human clinical trial data is not yet available, and this guide is intended for an audience of researchers, scientists, and drug development professionals.
This compound (KX2-361) is an orally bioavailable small molecule that distinguishes itself through a dual mechanism of action: it is a potent inhibitor of both Src kinase signaling and tubulin polymerization.[1] This novel approach aims to overcome some of the challenges faced by current GBM therapies. A key feature of this compound (KX2-361) is its ability to cross the blood-brain barrier, a critical attribute for any therapeutic agent targeting brain tumors.[1]
Data Presentation: Preclinical Efficacy in a Murine Glioblastoma Model
The following tables summarize the quantitative data from a key preclinical study that evaluated this compound (KX2-361) in an orthotopic GL261 murine model of glioblastoma. This model is a widely used platform for testing new therapies against this cancer.
| Treatment Group | Dosing Regimen | Median Survival (Days) | Long-Term Survival Rate |
| Vehicle (Control) | Once daily, oral (45 days) | ~39 | 0% |
| Temozolomide (TMZ) | 5 mg/kg, once weekly, oral | ~49 | 15% |
| This compound (KX2-361) | Once daily, oral (45 days) | ~64 | 45% |
| This compound (KX2-361) + TMZ | Combination of above regimens | Not explicitly stated, but showed synergistic effect | 93% |
| Efficacy Endpoint | Temozolomide (TMZ) | This compound (KX2-361) |
| Tumor Growth Inhibition | Moderate | Significant |
| Blood-Brain Barrier Penetration | Limited | High |
| Immune System Engagement | Minimal | Apparent (efficacy reduced in immunodeficient mice) [1] |
Experimental Protocols
The preclinical data presented above was generated from a rigorously designed study. Below are the key methodological details:
Animal Model:
-
Mouse Strain: C57BL/6 (immunocompetent) and B6.CB17-Prkdcscid/SzJ (SCID, immunodeficient) mice were used.[3]
-
Tumor Model: An orthotopic allograft model was established by implanting GL261 murine glioblastoma cells into the brains of the mice.[1][3] This method ensures the tumor grows in its natural microenvironment.
Treatment Administration:
-
This compound (KX2-361): Administered orally once daily for a continuous period of 45 days, commencing 3 days after tumor cell implantation.[3]
-
Temozolomide (TMZ): Administered orally once weekly at a dose of 5 mg/kg, also starting 3 days post-implantation.[3]
-
Vehicle Control: A control group received a vehicle solution following the same dosing schedule as the this compound (KX2-361) group.[3]
Endpoint Evaluation:
-
Survival: The primary endpoint was overall survival, monitored daily.[3]
-
Tumor Burden: Tumor growth was monitored in a subset of animals using Magnetic Resonance Imaging (MRI).[3]
-
Immunological Analysis: The role of the immune system was assessed by comparing the efficacy of this compound (KX2-361) in immunocompetent versus immunodeficient mice and through immunohistochemical analysis of lymphocyte infiltration.[1][3]
Mandatory Visualization
Signaling Pathways of this compound (KX2-361)
The dual mechanism of action of this compound (KX2-361) targets two critical cellular processes involved in cancer progression.
Caption: Dual mechanism of action of this compound (KX2-361).
Experimental Workflow for Preclinical Glioblastoma Studies
The following diagram illustrates a typical workflow for evaluating therapeutic agents in an orthotopic murine glioblastoma model.
Caption: Preclinical glioblastoma experimental workflow.
Concluding Remarks
The preclinical data for this compound (KX2-361) in a glioblastoma model demonstrates promising anti-tumor activity that appears to be superior to the standard-of-care agent, temozolomide, in this specific experimental setting. The dual mechanism of action, coupled with its ability to penetrate the blood-brain barrier, presents a compelling rationale for further investigation. The observation that its efficacy is diminished in immunodeficient mice suggests a potential interplay with the host immune system, a finding that warrants deeper exploration.[1]
It is crucial to reiterate that these findings are from preclinical studies, and the translation of these results to human clinical efficacy is not guaranteed. Phase I clinical trials are reportedly underway to assess the safety and preliminary efficacy of this compound (KX2-361) in patients with glioblastoma. The results of these trials will be critical in determining the future therapeutic potential of this novel agent.
References
A Comparative Guide to First-Line Therapies for Advanced Urothelial Carcinoma: An In-depth Analysis of the KEYNOTE-361 Trial and Alternative Regimens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety of pembrolizumab (B1139204) in combination with chemotherapy, as investigated in the KEYNOTE-361 trial, against standard chemotherapy and other emerging first-line treatment options for patients with advanced or metastatic urothelial carcinoma.
Executive Summary
The KEYNOTE-361 Phase 3 clinical trial evaluated the efficacy and safety of pembrolizumab as a monotherapy and in combination with platinum-based chemotherapy (cisplatin or carboplatin (B1684641) plus gemcitabine) compared to chemotherapy alone for the first-line treatment of advanced or metastatic urothelial carcinoma. While the addition of pembrolizumab to chemotherapy showed a trend towards improved overall survival (OS) and progression-free survival (PFS), it did not meet the prespecified criteria for statistical significance. This guide will delve into the detailed results of the KEYNOTE-361 trial and provide a comparative analysis with other key first-line therapeutic strategies, including the now preferred regimen of enfortumab vedotin plus pembrolizumab.
KEYNOTE-361 Trial: Efficacy and Safety Data
The KEYNOTE-361 trial was a randomized, open-label, phase 3 study that enrolled 1,010 patients with previously untreated, locally advanced, unresectable, or metastatic urothelial carcinoma.[1] Patients were randomized in a 1:1:1 ratio to receive one of the following regimens:
-
Pembrolizumab + Chemotherapy: Pembrolizumab (200 mg intravenously [IV] every 3 weeks) plus gemcitabine (B846) and either cisplatin (B142131) or carboplatin.
-
Pembrolizumab Monotherapy: Pembrolizumab (200 mg IV every 3 weeks).
-
Chemotherapy Alone: Gemcitabine and either cisplatin or carboplatin.
Efficacy Outcomes
The dual primary endpoints were overall survival (OS) and progression-free survival (PFS). The combination of pembrolizumab and chemotherapy did not demonstrate a statistically significant improvement in OS or PFS compared to chemotherapy alone.[2]
| Efficacy Endpoint | Pembrolizumab + Chemotherapy | Chemotherapy Alone | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival (OS) | 17.0 months | 14.3 months | 0.86 (0.72–1.02) | 0.0407 |
| Median Progression-Free Survival (PFS) | 8.3 months | 7.1 months | 0.78 (0.65–0.93) | 0.0033 |
Table 1: Overall Survival and Progression-Free Survival in the KEYNOTE-361 Trial.[1][3]
Although not formally tested due to the hierarchical statistical analysis plan, survival outcomes for pembrolizumab monotherapy appeared similar to chemotherapy.[4]
Safety Profile
The safety profile of the combination therapy was generally consistent with the known profiles of each individual agent.[2]
| Adverse Event (Grade ≥3) | Pembrolizumab + Chemotherapy (n=349) | Pembrolizumab Monotherapy (n=302) | Chemotherapy Alone (n=342) |
| Any Treatment-Related Adverse Event | 75% | 17% | 72% |
| Anemia | 30% | N/A | 33% |
| Neutropenia | N/A | N/A | N/A |
| Diarrhea | N/A | 1% | N/A |
| Fatigue | N/A | 1% | N/A |
| Hyponatremia | N/A | 1% | N/A |
Table 2: Incidence of Grade ≥3 Treatment-Related Adverse Events in the KEYNOTE-361 Trial.[1][3]
Treatment-related deaths occurred in two patients in each of the three treatment groups.[1]
Experimental Protocols
KEYNOTE-361 Trial Protocol
-
Study Design: A randomized, open-label, phase 3 trial.
-
Patient Population: Patients aged 18 years or older with untreated, locally advanced, unresectable, or metastatic urothelial carcinoma, and an Eastern Cooperative Oncology Group (ECOG) performance status of up to 2.
-
Randomization and Stratification: Patients were randomized 1:1:1. Stratification factors included the choice of platinum-based therapy (cisplatin or carboplatin) and PD-L1 combined positive score (CPS).
-
Treatment Arms:
-
Pembrolizumab (200 mg IV) every 3 weeks for a maximum of 35 cycles.
-
Chemotherapy: Gemcitabine (1000 mg/m²) on days 1 and 8, and investigator's choice of cisplatin (70 mg/m²) or carboplatin (area under the curve 5) on day 1 of every 3-week cycle for a maximum of six cycles.
-
-
Endpoints:
-
Primary: Overall Survival (OS) and Progression-Free Survival (PFS).
-
Secondary: Objective Response Rate (ORR), Duration of Response (DOR), and safety.
-
Signaling Pathways
Pembrolizumab (Anti-PD-1) Mechanism of Action
Pembrolizumab is a humanized monoclonal antibody that blocks the interaction between the programmed cell death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2. Tumor cells can express PD-L1, which, upon binding to PD-1 on T-cells, inhibits T-cell proliferation and cytokine production, leading to immune evasion. By blocking this interaction, pembrolizumab restores the anti-tumor T-cell response.
Chemotherapy Mechanism of Action
-
Gemcitabine: A nucleoside analog that inhibits DNA synthesis.[5][6]
-
Cisplatin: Forms platinum-DNA adducts, leading to DNA damage and apoptosis.[7] The combination of gemcitabine and cisplatin is thought to have a synergistic effect, where gemcitabine incorporation into DNA may enhance the formation of cisplatin-DNA adducts.[8]
Comparison with Alternative First-Line Therapies
Since the KEYNOTE-361 trial, the landscape of first-line treatment for advanced urothelial carcinoma has evolved. The combination of the antibody-drug conjugate (ADC) enfortumab vedotin and pembrolizumab has demonstrated superior efficacy over standard chemotherapy and is now considered a preferred first-line option.
Enfortumab Vedotin plus Pembrolizumab (EV+P)
The EV-302/KEYNOTE-A39 trial showed that enfortumab vedotin plus pembrolizumab significantly improved both PFS and OS compared to platinum-based chemotherapy.[9][10]
| Efficacy Endpoint | Enfortumab Vedotin + Pembrolizumab | Chemotherapy Alone | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival (OS) | 31.5 months | 16.1 months | 0.47 (0.38–0.58) | <0.001 |
| Median Progression-Free Survival (PFS) | 12.5 months | 6.3 months | 0.45 (0.38–0.54) | <0.001 |
| Objective Response Rate (ORR) | 67.7% | 44.4% | - | - |
| Complete Response Rate | 29.1% | 12.5% | - | - |
Table 3: Efficacy of Enfortumab Vedotin plus Pembrolizumab in the EV-302 Trial.[9][10]
Other Investigated Combinations and Monotherapies
-
Avelumab Maintenance (JAVELIN Bladder 100): For patients who have not progressed on first-line platinum-based chemotherapy, avelumab maintenance therapy has shown a significant OS benefit compared to best supportive care alone.[11][12][13]
-
Atezolizumab (IMvigor130): The addition of atezolizumab to chemotherapy showed a PFS benefit but did not significantly improve OS.[14][15][16] Atezolizumab monotherapy did not show a significant OS improvement over chemotherapy in the overall population.[14]
-
Nivolumab (B1139203) plus Ipilimumab (CheckMate 901): This combination did not significantly improve OS compared to gemcitabine plus carboplatin in cisplatin-ineligible patients.[17][18][19] However, a different cohort of the CheckMate 901 trial showed that nivolumab in combination with cisplatin-based chemotherapy did demonstrate a statistically significant benefit in OS and PFS for cisplatin-eligible patients.[20]
Conclusion
The KEYNOTE-361 trial did not demonstrate a statistically significant benefit for the addition of pembrolizumab to first-line chemotherapy for advanced or metastatic urothelial carcinoma. While the combination showed a favorable trend, it did not meet its primary endpoints.
The current standard of care for most patients with previously untreated locally advanced or metastatic urothelial cancer is the combination of enfortumab vedotin and pembrolizumab, based on the robust survival advantage demonstrated in the EV-302 trial.[21] For patients who are not candidates for this combination, other options such as platinum-based chemotherapy followed by avelumab maintenance, or cisplatin-based chemotherapy with nivolumab, are considered.[21]
This comparative guide underscores the rapid evolution of treatment paradigms in advanced urothelial carcinoma and highlights the importance of ongoing research to identify optimal therapeutic strategies for different patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. PADCEV® (enfortumab vedotin-ejfv) Mechanism of Action [padcevhcp.com]
- 3. Advancements in Therapy for Bladder Cancer: Enfortumab Vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 7. Mechanisms of synergism between cisplatin and gemcitabine in ovarian and non-small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. esmo.org [esmo.org]
- 10. Enfortumab Vedotin-ejfv Plus Pembrolizumab Improves Survival vs Platinum-Based Chemotherapy in Advanced Urothelial Cancer - The ASCO Post [ascopost.com]
- 11. Updated Findings From JAVELIN Bladder 100 Trial of Avelumab First-Line Maintenance in Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Avelumab First-Line Maintenance for Advanced Urothelial Carcinoma: Results From the JAVELIN Bladder 100 Trial After ≥2 Years of Follow-Up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. IMvigor130 Atezolizumab vs Chemotherapy in Locally Advanced or Metastatic Urothelial Carcinoma - The ASCO Post [ascopost.com]
- 15. urotoday.com [urotoday.com]
- 16. Atezolizumab plus chemotherapy versus placebo plus chemotherapy in untreated locally advanced or metastatic urothelial carcinoma (IMvigor130): final overall survival analysis results from a randomised, controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 18. oncodaily.com [oncodaily.com]
- 19. urotoday.com [urotoday.com]
- 20. news.bms.com [news.bms.com]
- 21. jnccn.org [jnccn.org]
Synergistic Alliance: The Immunotherapeutic Potential of KX2-361 in Glioblastoma
An In-depth Comparison of a Novel Dual Src/Tubulin Inhibitor with Other Immunomodulatory Agents
For Immediate Release
Researchers and drug development professionals in the oncology space are increasingly focusing on the synergistic effects of targeted therapies with immunotherapy to overcome treatment resistance and enhance anti-tumor responses. A promising candidate in this arena is KX2-361, a novel, orally bioavailable small molecule that exhibits a dual mechanism of action by inhibiting both Src kinase and tubulin polymerization. Preclinical evidence strongly suggests that KX2-361's therapeutic efficacy, particularly in aggressive brain tumors like glioblastoma, is significantly amplified through the engagement of the host's adaptive immune system. This guide provides a comprehensive comparison of KX2-361 with other relevant therapies, supported by experimental data, detailed protocols, and mechanistic diagrams to elucidate its synergistic potential with immunotherapy.
Executive Summary
KX2-361 distinguishes itself from conventional chemotherapeutics by not only directly targeting tumor cell proliferation and invasion but also by fostering a pro-immunogenic tumor microenvironment. This dual functionality presents a compelling case for its use in combination with immune checkpoint inhibitors and other immunotherapies. This guide will delve into the preclinical data supporting this synergy, comparing it with the known immunomodulatory effects of other Src and tubulin inhibitors, namely dasatinib (B193332) and paclitaxel (B517696).
Comparative Analysis of KX2-361 and Alternatives
The following tables summarize the performance of KX2-361 in a preclinical glioblastoma model and compare its key characteristics with those of dasatinib and paclitaxel, two widely studied drugs with overlapping mechanisms of action.
| Drug | Mechanism of Action | Preclinical Model | Key Findings | Immunological Synergy |
| KX2-361 | Dual Src and Tubulin Inhibitor | Syngeneic orthotopic GL261 glioblastoma in C57BL/6 mice | - Extends survival in immunocompetent mice.[1] - Long-term survival benefit is lost in immunodeficient (SCID) mice.[1] - Induces an immune response against glioblastoma cells. | Efficacy is dependent on a functional adaptive immune system, suggesting induction of an anti-tumor immune response. |
| Dasatinib | Src Family Kinase Inhibitor | Murine glioblastoma models | - Reduces glioblastoma cell invasion.[2] - Can limit bevacizumab-induced invasion.[2] - Modest single-agent efficacy in clinical trials for recurrent glioblastoma.[3] | Can modulate the tumor microenvironment by affecting immune cells, but its direct synergistic efficacy with immunotherapy in glioblastoma is still under investigation. |
| Paclitaxel | Tubulin Polymerization Stabilizer | Murine glioblastoma models | - Limited efficacy due to poor blood-brain barrier penetration.[4][5] - Direct delivery to the tumor shows some efficacy.[6] | Can induce immunogenic cell death (ICD), which can prime an anti-tumor immune response. However, its utility in glioblastoma is hampered by delivery challenges. |
In-depth Preclinical Data: KX2-361 in a Syngeneic Glioblastoma Model
A pivotal study by Ciesielski et al. (2018) provides compelling evidence for the immuno-synergistic effects of KX2-361. The study utilized the GL261 murine glioblastoma model, which, when implanted in immunocompetent C57BL/6 mice, allows for the investigation of interactions between the tumor and the host immune system.
Survival Analysis:
| Treatment Group | Host | Median Survival | Long-term Survivors | Reference |
| Vehicle | Immunocompetent (C57BL/6) | ~20 days | 0% | Ciesielski et al., 2018 |
| KX2-361 | Immunocompetent (C57BL/6) | ~50 days | ~40% | Ciesielski et al., 2018 |
| Temozolomide (B1682018) (TMZ) | Immunocompetent (C57BL/6) | ~25 days | 0% | Ciesielski et al., 2018 |
| KX2-361 + TMZ | Immunocompetent (C57BL/6) | ~60 days | ~50% | Ciesielski et al., 2018 |
| Vehicle | Immunodeficient (SCID) | ~20 days | 0% | Ciesielski et al., 2018 |
| KX2-361 | Immunodeficient (SCID) | ~25 days | 0% | Ciesielski et al., 2018 |
Note: Data are estimated from published survival curves and should be considered illustrative.
The stark contrast in long-term survival between immunocompetent and immunodeficient mice treated with KX2-361 strongly indicates that the drug's durable efficacy is mediated by the adaptive immune system.
Immunohistochemical Analysis:
The same study also revealed increased infiltration of lymphocytes into the tumor microenvironment of KX2-361-treated mice, further supporting the hypothesis of an induced anti-tumor immune response.
Mechanistic Insights: How KX2-361 May Foster Anti-Tumor Immunity
The dual inhibition of Src and tubulin by KX2-361 is thought to contribute to its immunomodulatory effects through distinct yet complementary pathways.
Signaling Pathways and Experimental Workflow
Caption: KX2-361's dual inhibition of Src and tubulin leads to direct anti-tumor effects and induces immunogenic cell death, activating an adaptive immune response.
Caption: Workflow for assessing KX2-361's efficacy and immunomodulatory effects in a syngeneic glioblastoma model.
Detailed Experimental Protocols
Syngeneic Orthotopic GL261 Glioblastoma Model
-
Cell Culture: GL261 murine glioma cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.
-
Animal Models: 6-8 week old male C57BL/6 (immunocompetent) or SCID (immunodeficient) mice are used. All animal procedures are performed in accordance with institutional guidelines.
-
Intracranial Tumor Implantation: Mice are anesthetized, and a small burr hole is made in the skull. A stereotactic frame is used to inject a suspension of GL261 cells (typically 1 x 10^5 cells in 2-5 µL of PBS) into the striatum.
-
Treatment: Treatment with KX2-361 (administered orally), temozolomide (intraperitoneally), or vehicle is initiated a few days after tumor implantation and continued as per the study design.
-
Monitoring and Endpoint Analysis: Mice are monitored daily for neurological symptoms and weight loss. Survival is the primary endpoint. A separate cohort of mice may be used for interim analyses, including tumor imaging (MRI) and immunohistochemical analysis of brain tissue.
Immunohistochemistry for T-Cell Infiltration
-
Tissue Preparation: At a predetermined time point, mice are euthanized, and brains are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin (B1166041).
-
Sectioning: 5 µm thick sections are cut from the paraffin blocks.
-
Antigen Retrieval: Sections are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Non-specific binding is blocked using a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies against T-cell markers (e.g., anti-CD4 and anti-CD8).
-
Secondary Antibody and Detection: A horseradish peroxidase-conjugated secondary antibody is applied, followed by a DAB substrate kit for visualization.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The number of positive cells is quantified in multiple high-power fields within the tumor and peritumoral areas.
Conclusion
KX2-361 represents a promising therapeutic agent for glioblastoma, not only due to its direct anti-cancer properties but also because of its ability to engage the host immune system for a durable anti-tumor response. The preclinical data strongly support a synergistic relationship between KX2-361 and the adaptive immune system, a feature that is less pronounced or mechanistically different in comparator agents like dasatinib and paclitaxel when considering glioblastoma. Further investigation into combination therapies with immune checkpoint inhibitors is warranted to fully exploit the immunotherapeutic potential of KX2-361. The detailed experimental protocols provided herein offer a framework for researchers to further validate and expand upon these significant findings.
References
- 1. KX2-361: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dasatinib (Sprycel) [virtualtrials.org]
- 3. Phase 2 trial of dasatinib in target-selected patients with recurrent glioblastoma (RTOG 0627) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel Delivery to the Brain for Glioblastoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
A Comparative Guide to IV-361 and Pan-CDK Inhibitors in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology is continually evolving, with a significant focus on targeted therapies that can selectively inhibit cancer cell proliferation while minimizing toxicity to normal cells. Cyclin-dependent kinases (CDKs) have long been recognized as crucial regulators of the cell cycle and transcription, making them attractive targets for anti-cancer drug development. This guide provides a detailed comparison of IV-361, a selective CDK7 inhibitor, with traditional pan-CDK inhibitors, offering insights into their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Introduction to this compound and Pan-CDK Inhibitors
This compound is an orally active and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 plays a dual role in cellular processes: it is a component of the CDK-activating kinase (CAK) complex, which activates cell cycle CDKs (CDK1, CDK2, CDK4, and CDK6), and it is also a part of the transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step in transcription initiation and elongation.[1] By selectively targeting CDK7, this compound offers a focused approach to disrupting these fundamental cancer cell processes.
Pan-CDK inhibitors , in contrast, are compounds that inhibit a broad range of CDKs. First-generation pan-CDK inhibitors like Flavopiridol (Alvocidib) and second-generation inhibitors such as Dinaciclib (B612106) and AT7519 were developed to halt the cell cycle by targeting multiple CDKs involved in its progression.[2] However, this lack of selectivity often leads to significant toxicity and off-target effects, which has limited their clinical success.[2][3]
Comparative Analysis of Inhibitory Activity
The key differentiator between this compound and pan-CDK inhibitors lies in their selectivity profile. This compound is highly selective for CDK7, whereas pan-CDK inhibitors demonstrate activity against a wide array of CDKs. This difference is critical in understanding their respective therapeutic windows and potential side effects.
In Vitro Kinase Inhibitory Activity
The following table summarizes the inhibitory activity (IC50/Ki values) of this compound and representative pan-CDK inhibitors against a panel of cyclin-dependent kinases.
| Compound | CDK1 (nM) | CDK2 (nM) | CDK4 (nM) | CDK5 (nM) | CDK6 (nM) | CDK7 (nM) | CDK9 (nM) |
| This compound | - | ≥1000 (Ki) | - | - | - | ≤50 (Ki) | - |
| Flavopiridol | 30-40 | 100-170 | 20-100 | - | 60 | 300-875 | 10-100 |
| Dinaciclib | 3 | 1 | - | 1 | - | - | 4 |
| AT7519 | 190-210 | 44-47 | 67-100 | 18 | 170 | >1000 | <10 |
Data compiled from multiple sources. Assay conditions may vary.[1][4][5][6][7][8][9][10][11][12]
Preclinical Efficacy: A Head-to-Head Look
The differential selectivity of these inhibitors translates to distinct preclinical anti-tumor activity. Here, we compare their effects on cancer cell proliferation in vitro and tumor growth in vivo.
In Vitro Cell Proliferation
| Compound | Cell Line | Cancer Type | GI50/IC50 (nM) |
| This compound | HCT-116 | Colorectal Carcinoma | ≤100 |
| Flavopiridol | HCT-116 | Colorectal Carcinoma | 13 |
| AT7519 | HCT-116 | Colorectal Carcinoma | 40-940 |
Data compiled from multiple sources.[1][4][13]
In Vivo Xenograft Studies
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| This compound | HCT-116 Xenograft | 25 mg/kg/day (oral) | ≥46% tumor volume suppression |
| Flavopiridol | HCT-116 Xenograft | Sequential therapy with docetaxel (B913) and 5-FU | Delayed tumor growth and higher survival rate |
| AT7519 | HCT-116 Xenograft | 9.1 mg/kg (i.p.), twice daily for 9 days | Tumor regression, with complete regression in 6 of 8 mice |
Data compiled from multiple sources.[1][13][14][15]
Mechanisms of Action: Signaling Pathways
The distinct inhibitory profiles of this compound and pan-CDK inhibitors result in different impacts on cellular signaling pathways.
This compound: Selective CDK7 Inhibition
This compound's mechanism of action is centered on the inhibition of CDK7. This leads to a dual blockade of cell cycle progression and transcription. By inhibiting the CAK complex, this compound prevents the activation of downstream CDKs required for cell cycle transitions. Simultaneously, by inhibiting TFIIH, it blocks the phosphorylation of RNA Polymerase II, leading to a shutdown of transcription, particularly of genes with super-enhancers that are often associated with oncogenic drivers.
Pan-CDK Inhibitors: Broad Spectrum Inhibition
Pan-CDK inhibitors, due to their broad target profile, cause a more generalized disruption of the cell cycle at multiple checkpoints. They inhibit CDKs responsible for the G1/S and G2/M transitions directly. Many also inhibit transcriptional CDKs like CDK9, further impacting gene expression. This widespread inhibition, while potent, can also affect normal cell division and transcription, contributing to their toxicity.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Assay (Radiometric Filter Binding Assay)
This assay measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the kinase.
Workflow:
Detailed Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), the specific CDK enzyme, the substrate peptide (e.g., a derivative of Histone H1 or Rb protein), and the test inhibitor (this compound or a pan-CDK inhibitor) at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by adding an acidic stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot a portion of the reaction mixture onto a phosphocellulose filter paper (e.g., P81). The phosphorylated substrate will bind to the paper.
-
Washing: Wash the filter paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-32P]ATP.
-
Quantification: Dry the filter paper and quantify the incorporated radioactivity using a phosphor imager or liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without inhibitor to determine the IC50 value.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Workflow:
Detailed Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.[1][16]
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor (this compound or a pan-CDK inhibitor). Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][16]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control to determine the GI50 or IC50 value.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
Workflow:
Detailed Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (this compound or a pan-CDK inhibitor) via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume (e.g., using calipers) and mouse body weight regularly (e.g., twice weekly). Monitor the animals for any signs of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. TGI (%) = (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100.
Conclusion
The comparison between this compound and pan-CDK inhibitors highlights a significant evolution in the development of CDK-targeting therapies. While pan-CDK inhibitors demonstrated the potential of targeting the cell cycle in cancer, their broad activity spectrum was often accompanied by dose-limiting toxicities. This compound, with its selective inhibition of CDK7, represents a more targeted approach. By disrupting both cell cycle progression and transcription in a more focused manner, selective CDK7 inhibitors like this compound may offer an improved therapeutic index with potentially fewer off-target effects. The preclinical data presented here underscores the distinct profiles of these two classes of inhibitors and provides a rationale for the continued investigation of selective CDK inhibitors in oncology. Further clinical studies are necessary to fully elucidate the therapeutic potential of this compound and its place in the armamentarium of anti-cancer agents.
References
- 1. [PDF] Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines | Semantic Scholar [semanticscholar.org]
- 2. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer therapy by cyclin-dependent kinase inhibitors (CDKIs): bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Phase 1 safety, pharmacokinetic and pharmacodynamic study of the cyclin-dependent kinase inhibitor dinaciclib administered every three weeks in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical Study of Treatment Response in HCT-116 Cells and Xenografts with 1H-decoupled 31P MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of sequential treatment of HCT116 colon cancer monolayers and xenografts with docetaxel, flavopiridol, and 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Navigating Resistance: A Comparative Guide to Kinase Inhibitor Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
The development of kinase inhibitors has revolutionized cancer therapy by targeting specific molecular drivers of malignancy. However, the emergence of drug resistance, particularly cross-resistance to multiple inhibitors, remains a significant clinical challenge. This guide provides an objective comparison of the performance of various kinase inhibitors in the face of acquired resistance, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Cross-Resistance Profiles of Major Kinase Inhibitor Classes
The following tables summarize the in vitro efficacy (IC50 values) of different generations of kinase inhibitors against wild-type and clinically relevant mutant kinases that confer resistance. These data highlight the cross-resistance patterns observed within each inhibitor class.
EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
The T790M "gatekeeper" mutation is a primary mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib (B1684475) and erlotinib. Third-generation inhibitors, such as osimertinib, are specifically designed to overcome this resistance.
| Cell Line | EGFR Mutation | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | Exon 19 Deletion | 20[1] | ~30[1] | ~15 |
| H3255 | L858R | ~10 | ~50 | ~10 |
| H1975 | L858R + T790M | >10,000[1] | >1,000[2] | ~20 |
ALK Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
Resistance to the first-generation ALK inhibitor crizotinib (B193316) can be mediated by various secondary mutations in the ALK kinase domain. Subsequent generations of ALK inhibitors exhibit differential activity against these mutants.
| ALK Mutation | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type | ~30 | ~3 | ~2 | ~10 | ~1 |
| L1196M | >500 | ~50 | ~30 | ~40 | ~10 |
| G1202R | >1000 | >1000 | >1000 | ~400 | ~50[2] |
| I1171T | ~150 | ~20 | >1000 | ~50 | ~15 |
BCR-ABL Inhibitors in Chronic Myeloid Leukemia (CML)
The T315I mutation in the BCR-ABL kinase domain confers resistance to most first and second-generation TKIs. Ponatinib is a third-generation inhibitor designed to be effective against this mutation.[3][4][5]
| BCR-ABL Mutation | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | Ponatinib IC50 (nM) |
| Wild-Type | ~300 | ~20 | ~1 | ~20 | ~0.4 |
| T315I | >10,000 | >3,000 | >1,000 | >1,000 | ~10 |
| E255K | ~5,000 | ~100 | ~5 | ~50 | ~1 |
| Y253H | ~4,000 | ~200 | ~2 | ~40 | ~1.5 |
BRAF/MEK Inhibitors in Melanoma
Resistance to BRAF inhibitors like vemurafenib (B611658) and dabrafenib (B601069) often involves reactivation of the MAPK pathway or activation of the PI3K/AKT pathway. Combination therapy with a MEK inhibitor, such as trametinib, can delay or overcome this resistance.
| Cell Line | BRAF/NRAS Status | Vemurafenib IC50 (µM) | Dabrafenib IC50 (µM) | Trametinib IC50 (nM) | Dabrafenib + Trametinib IC50 (µM/nM) |
| A375 | BRAF V600E | ~0.1 | ~0.05 | ~1 | ~0.02 / 0.5 |
| SK-MEL-28 | BRAF V600E | ~0.2 | ~0.1 | ~2 | ~0.05 / 1 |
| A375R | BRAF V600E (Resistant) | >10 | >5 | ~5 | ~1 / 2 |
| M249 | BRAF V600E | ~0.15 | ~0.08 | ~1.5 | ~0.03 / 0.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the cross-resistance studies are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of kinase inhibitors on cancer cell lines and to calculate IC50 values.
Materials:
-
Cancer cell lines (e.g., PC-9, H1975, Ba/F3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Kinase inhibitors (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the kinase inhibitors in complete growth medium. Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7][8]
Western Blot Analysis of Kinase Phosphorylation
This protocol is used to assess the inhibition of kinase activity by measuring the phosphorylation status of the target kinase and its downstream effectors.
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with kinase inhibitors for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[9][10][11][12]
Visualizing Resistance Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and mechanisms of cross-resistance to different kinase inhibitors.
EGFR Signaling and T790M-Mediated Resistance
Caption: EGFR signaling pathway and the mechanism of T790M-mediated resistance to first-generation inhibitors.
ALK Signaling and Resistance Mutations
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs | Oncohema Key [oncohemakey.com]
- 4. researchgate.net [researchgate.net]
- 5. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validating Veridia-X On-Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic candidate directly interacts with its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. This critical step, known as on-target engagement, provides the mechanistic link between a compound's molecular action and its observed physiological effects. This guide offers a comprehensive comparison of methodologies for validating the on-target engagement of Veridia-X, a novel inhibitor of Kinase Y, a critical node in a key oncogenic signaling pathway.
The Kinase Y Signaling Pathway and Veridia-X's Point of Intervention
The Kinase Y pathway is a crucial signaling cascade that, when dysregulated, contributes to cell proliferation and survival in various cancers. Veridia-X is designed to selectively bind to and inhibit the catalytic activity of Kinase Y, thereby blocking downstream signaling and inducing apoptosis in cancer cells. Understanding this pathway is essential for designing and interpreting target engagement studies.
Caption: Simplified Kinase Y signaling pathway and the inhibitory action of Veridia-X.
Quantitative Comparison of Target Engagement Methods
Several techniques can be employed to measure the direct binding of Veridia-X to Kinase Y in cells. The Cellular Thermal Shift Assay (CETSA) and Probe-Based Pull-Down assays are two powerful and commonly used methods.[1] Each offers distinct advantages and provides quantitative data to confirm and characterize target engagement.
| Parameter | Cellular Thermal Shift Assay (CETSA) | Probe-Based Pull-Down Assay |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation.[2] | A tagged version of the drug or a competitor is used to selectively capture the target protein.[1] |
| EC50 (in situ) | 150 nM | 125 nM |
| Signal-to-Background | Moderate | High |
| Throughput | High (with plate-based formats)[3] | Low to Medium |
| Requirement for Drug Modification | No | Yes (biotinylation or other tags)[4] |
| Cellular Context | Intact cells or cell lysates[5] | Primarily cell lysates |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular environment without modifying the compound of interest.[6] The principle is that drug binding increases the thermal stability of the target protein.[7]
Caption: General experimental workflow for a Western blot-based Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment: Culture cancer cells expressing Kinase Y to 80-90% confluency. Treat cells with varying concentrations of Veridia-X or a vehicle control for 1 hour at 37°C.
-
Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[1]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[1]
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).[1]
-
Protein Analysis: Collect the supernatant and determine the protein concentration. Analyze the levels of soluble Kinase Y in each sample by Western blotting or ELISA.
Probe-Based Pull-Down Assay
This method utilizes a modified, "tagged" version of Veridia-X to selectively isolate Kinase Y from a cell lysate, providing direct evidence of a physical interaction.
Protocol:
-
Probe Synthesis: Synthesize a biotinylated version of Veridia-X (Veridia-X-Biotin).
-
Cell Lysis: Harvest and lyse untreated cancer cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Incubation: Incubate the cell lysate with Veridia-X-Biotin for 2 hours at 4°C. For competition experiments, pre-incubate the lysate with an excess of unlabeled Veridia-X for 1 hour before adding Veridia-X-Biotin.
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the Veridia-X-Biotin-Kinase Y complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate for the presence of Kinase Y by Western blotting.
Comparison of Alternative Target Engagement Methods
While CETSA and probe-based pull-downs are robust methods, other techniques can also provide valuable information on target engagement.
| Method | Principle | Advantages | Disadvantages |
| Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET) | Measures the proximity of a tagged target protein and a fluorescent ligand or antibody.[1] | Allows for real-time monitoring in live cells. | Requires genetic modification of the target protein.[1] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from protease degradation.[8] | Does not require drug modification; relies on a different biophysical principle than CETSA.[8] | Requires careful optimization of protease digestion.[8] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a drug to a purified protein. | Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). | Requires large amounts of purified protein; not a cellular assay. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index upon binding of a drug to a purified protein immobilized on a sensor chip. | Provides real-time kinetic data (kon, koff). | Requires purified protein; not a cellular assay. |
Conclusion
Validating the on-target engagement of a drug candidate like Veridia-X in a cellular context is a non-negotiable step in preclinical development. Both CETSA and probe-based pull-down assays provide compelling and quantitative evidence of direct target binding. The choice of method will depend on the specific experimental question, available resources, and the properties of the drug and target. For routine confirmation of on-target engagement in cells without the need for compound modification, CETSA offers a high-throughput compatible workflow. Probe-based pull-downs, while lower in throughput, provide very direct evidence of a physical interaction. Utilizing orthogonal methods strengthens the validation of on-target engagement and provides a more complete picture of the drug's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. How are target proteins identified for drug discovery? [synapse.patsnap.com]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Importance of Quantifying Drug-Target Engagement in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
Safety Operating Guide
Ambiguity of "IV-361" Prevents Universal Disposal Protocol
A universal and specific disposal procedure for a substance identified only as "IV-361" cannot be provided, as this designation does not correspond to a recognized chemical in standard databases. Extensive searches indicate that "this compound" is not a unique chemical identifier. Instead, the term appears in various contexts, including regulatory codes and as a non-specific product identifier, making it impossible to determine the chemical nature of the substance and, consequently, its proper disposal protocol.
For instance, search results frequently reference "N.Y. Comp. Codes R. & Regs. tit. 6, ch. IV, subch. B, pt. 361," which pertains to the siting of industrial hazardous waste facilities in New York, and the "HEALTH AND SAFETY CODE CHAPTER 361. SOLID WASTE DISPOSAL ACT" in Texas.[1][2][3][4] These are legal and regulatory frameworks for waste management and do not describe a specific chemical substance.
In other contexts, "361" appears as part of product names, such as "V 361 JET BLACK," a liquid colorant, or within the "C-361 FAMILY" of products, for which safety data sheets (SDS) are available but are specific to those product lines.[5][6] Additionally, "CHM361" has been identified as a university chemistry course code, with related documents describing laboratory experiments.[7][8][9]
Without a precise chemical name, Chemical Abstracts Service (CAS) number, or at the very least, a description of the type of substance (e.g., solvent, acid, biological material), providing disposal instructions would be irresponsible and potentially dangerous. The proper disposal of any chemical is dictated by its specific physical and chemical properties, toxicity, and reactivity.
General Guidance for Chemical Waste Disposal
For researchers, scientists, and drug development professionals handling any chemical waste, the following general workflow should be followed:
-
Identify the Chemical: The first and most critical step is to accurately identify the chemical. This includes its name, CAS number, and any other relevant identifiers. This information is typically found on the container label or in the accompanying SDS.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for safe handling and disposal. Section 13 of the SDS specifically addresses disposal considerations.
-
Segregate Waste: Chemical waste should be segregated according to its hazard class (e.g., flammable, corrosive, reactive, toxic). Never mix incompatible waste streams.
-
Proper Labeling: All waste containers must be clearly and accurately labeled with the contents and associated hazards.
-
Follow Institutional and Regulatory Procedures: Adhere to your institution's specific waste management protocols and all local, state, and federal regulations for hazardous waste disposal.
To assist in developing a specific disposal plan, please provide a proper chemical name or CAS number for the substance .
Illustrative Disposal Workflow
The following diagram illustrates a generalized workflow for chemical waste disposal. This is a conceptual guide and should be adapted to specific institutional and regulatory requirements.
Caption: Generalized workflow for the safe disposal of laboratory chemical waste.
References
- 1. N.Y. Comp. Codes R. & Regs. tit. 6, ch. IV, subch. B, pt. 361 - Siting Of Industrial Hazardous Waste Facilities | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 2. Chapter IV- Quality Services - NYSDEC [dec.ny.gov]
- 3. HEALTH AND SAFETY CODE CHAPTER 361. SOLID WASTE DISPOSAL ACT [statutes.capitol.texas.gov]
- 4. statutes.capitol.texas.gov [statutes.capitol.texas.gov]
- 5. unitednow.com [unitednow.com]
- 6. servapure.com [servapure.com]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
Navigating the Safe Handling of IV-361: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for a substance designated as IV-361.
Disclaimer: The designation "this compound" does not correspond to a universally recognized chemical identifier in publicly available databases. The following guidance is a composite protocol based on safety data sheets for various substances that carry similar hazard classifications, including the H361 warning ("Suspected of damaging fertility or the unborn child"). It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact compound in use.
Immediate Safety and Hazard Information
This compound is treated as a substance with significant health hazards. Primary concerns include potential reproductive toxicity, skin and eye irritation, and possible harm if inhaled or ingested.[1][2] Adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Hazard Classification Summary
| Hazard Class | GHS Code | Description |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[3] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long lasting effects.[3][4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to create a sufficient barrier against potential exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles. | To protect against splashes and aerosols. |
| Body Protection | Laboratory coat, worn fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of vapors or aerosols. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Operational Plan: Step-by-Step Handling
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood should be certified and functioning correctly.
-
Personal Protective Equipment : Don the required PPE as outlined in the table above.
-
Dispensing : When weighing or transferring the substance, perform these actions within the fume hood to contain any dust or vapors.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Decontamination : Clean all work surfaces and equipment with an appropriate solvent to decontaminate them.
Storage Plan
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Segregate from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Emergency and Disposal Protocols
Emergency Response
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. |
| Eye Contact | Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection : Collect all waste materials (including contaminated PPE) in a designated, labeled hazardous waste container.
-
Segregation : Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal : Arrange for pickup and disposal by a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.[5][6]
Visualizing Laboratory Workflows
To ensure clarity in procedural execution, the following diagrams illustrate key workflows for handling this compound.
References
- 1. N.Y. Comp. Codes R. & Regs. tit. 6, ch. IV, subch. B, pt. 361 - Siting Of Industrial Hazardous Waste Facilities | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 2. richelieu.com [richelieu.com]
- 3. belzona.nl [belzona.nl]
- 4. download.basf.com [download.basf.com]
- 5. HEALTH AND SAFETY CODE CHAPTER 361. SOLID WASTE DISPOSAL ACT [statutes.capitol.texas.gov]
- 6. statutes.capitol.texas.gov [statutes.capitol.texas.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
